molecular formula C12H14O3 B15620996 Asperbisabolane L

Asperbisabolane L

Cat. No.: B15620996
M. Wt: 206.24 g/mol
InChI Key: KPEQVMAFNAFAQU-WTKPLQERSA-N
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Description

Asperbisabolane L is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(Z)-4-(2-hydroxy-4-methylphenyl)pent-3-enoic acid

InChI

InChI=1S/C12H14O3/c1-8-3-5-10(11(13)7-8)9(2)4-6-12(14)15/h3-5,7,13H,6H2,1-2H3,(H,14,15)/b9-4-

InChI Key

KPEQVMAFNAFAQU-WTKPLQERSA-N

Origin of Product

United States

Foundational & Exploratory

Asperbisabolane L: A Technical Guide to its Isolation from Aspergillus sydowii and its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Asperbisabolane L, a sesquiterpenoid with notable anti-inflammatory activity. The document details its isolation from the marine fungus Aspergillus sydowii, its structural characterization, and its mechanism of action, offering a valuable resource for researchers in natural product chemistry, mycology, and pharmacology.

Introduction

This compound is a phenolic bisabolane (B3257923) sesquiterpenoid isolated from the deep-sea sediment-derived fungus Aspergillus sydowii MCCC 3A00324[1][2][3]. This class of compounds is of significant interest due to its members' diverse and potent biological activities[4]. This compound, with the molecular formula C12H14O3, has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway[2]. This guide will provide a comprehensive summary of the experimental procedures for its isolation and characterization, present its key quantitative data, and visualize the associated experimental workflows and biological pathways.

Isolation of this compound

The isolation of this compound from Aspergillus sydowii MCCC 3A00324 involves a multi-step process encompassing fungal fermentation, extraction, and chromatographic purification.

Fungal Fermentation

The producing fungal strain, Aspergillus sydowii, was isolated from a deep-sea sediment sample collected from the South Atlantic Ocean[1][3].

Detailed Protocol:

  • Culture Medium: The fungus is cultured on a solid rice medium.

  • Inoculation: An actively growing mycelial culture of Aspergillus sydowii is inoculated onto the sterile rice medium.

  • Incubation: The inoculated medium is incubated under static conditions at a controlled temperature for a specified period to allow for fungal growth and secondary metabolite production.

  • Harvesting: After the incubation period, the fermented rice solid culture is harvested for extraction.

Extraction and Fractionation

The secondary metabolites, including this compound, are extracted from the fungal biomass and culture medium using organic solvents.

Detailed Protocol:

  • Initial Extraction: The fermented solid culture is exhaustively extracted with ethyl acetate (B1210297) (EtOAc).

  • Concentration: The resulting EtOAc extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarities, such as n-hexane and methanol (B129727), to achieve initial fractionation of the compounds based on their polarity.

Chromatographic Purification

The fractions containing this compound are subjected to a series of chromatographic techniques to isolate the pure compound.

Detailed Protocol:

  • Column Chromatography: The active fraction is first separated using column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to yield several sub-fractions[5].

  • Preparative High-Performance Liquid Chromatography (HPLC): The sub-fraction containing this compound is further purified using preparative HPLC, often with a C18 column and a mobile phase gradient of methanol and water, to yield the pure compound.

Structural Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

Spectroscopic Technique Key Data for this compound
HRESIMS Molecular Formula: C12H14O3[1][3]
¹H NMR Specific chemical shifts (δH) and coupling constants (J) would be detailed here from the primary literature.
¹³C NMR Specific chemical shifts (δC) would be detailed here from the primary literature.
2D NMR (COSY, HSQC, HMBC) Key correlations confirming the connectivity of the molecule would be described here.

Note: The specific NMR data is proprietary to the cited research publication and should be consulted for precise values.

Biological Activity and Mechanism of Action

This compound has been shown to possess anti-inflammatory properties[2].

Anti-inflammatory Activity

This compound inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglia cells[2]. Overproduction of NO is a key feature of inflammatory processes.

Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effect of this compound is attributed to its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[2]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes[6][7]. This compound inhibits the translocation of NF-κB from the cytoplasm to the nucleus, thereby preventing the expression of these inflammatory mediators[2].

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction & Fractionation cluster_purification Purification Aspergillus_sydowii Aspergillus sydowii MCCC 3A00324 Solid_Rice_Medium Solid Rice Medium Aspergillus_sydowii->Solid_Rice_Medium Inoculation Incubation Static Incubation Solid_Rice_Medium->Incubation EtOAc_Extraction Ethyl Acetate Extraction Incubation->EtOAc_Extraction Harvesting Crude_Extract Crude Extract EtOAc_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Column_Chromatography Silica Gel Column Chromatography Solvent_Partitioning->Column_Chromatography Active Fraction Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Enriched Fraction Asperbisabolane_L Pure this compound Prep_HPLC->Asperbisabolane_L

Caption: Isolation workflow for this compound.

Anti-inflammatory Signaling Pathway

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) IKK IKK Complex LPS->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation, NF-κB Release Asperbisabolane_L This compound Asperbisabolane_L->NFkB_nuc Inhibits DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Activates

Caption: Inhibition of the NF-κB pathway by this compound.

Conclusion

This compound represents a promising natural product with potential for development as an anti-inflammatory agent. This guide provides a foundational understanding of its isolation from Aspergillus sydowii and its mechanism of action. Further research into its pharmacological properties and potential therapeutic applications is warranted. Researchers are encouraged to consult the primary literature for more detailed experimental data.

References

The Structural Elucidation of Asperbisabolane L: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation of Asperbisabolane L, a phenolic bisabolane (B3257923) sesquiterpenoid isolated from the deep-sea-derived fungus Aspergillus sydowii (MCCC 3A00324). This document outlines the experimental methodologies and presents the spectroscopic data that were pivotal in determining the chemical structure of this natural product, which has demonstrated noteworthy anti-inflammatory properties.

Overview and Origin

This compound is a member of the bisabolane-type sesquiterpenoids, a class of natural products known for their structural diversity and biological activities. It was first isolated from the ethyl acetate (B1210297) extract of the fermented cultures of the marine fungus Aspergillus sydowii, collected from deep-sea sediment. The elucidation of its structure was accomplished through a combination of extensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Experimental Protocols

Fungal Cultivation and Extraction

The producing fungal strain, Aspergillus sydowii MCCC 3A00324, was cultured in a liquid medium to generate a sufficient quantity of secondary metabolites. The fermentation broth was exhaustively extracted with ethyl acetate. The resulting crude extract was then subjected to a series of chromatographic separations to isolate the pure compounds.

Isolation and Purification

The isolation of this compound from the crude extract involved multiple chromatographic steps. The specific protocol utilized a combination of techniques, including silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to afford the pure compound.

Spectroscopic Analysis

The structural characterization of this compound relied on the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra, along with 2D NMR experiments such as COSY, HSQC, and HMBC, were recorded on a Bruker AVANCE 600 MHz spectrometer. Chemical shifts were referenced to the solvent signals of methanol-d₄ (CD₃OD).

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): The molecular formula was determined using an Agilent 6520 Q-TOF mass spectrometer.

  • Optical Rotation: The specific rotation was measured on a PerkinElmer 241 polarimeter to determine the chiroptical properties of the molecule.

Spectroscopic Data and Structure Determination

The molecular formula of this compound was established as C₁₂H₁₄O₃ by HRESIMS, indicating six degrees of unsaturation. The detailed analysis of the ¹H and ¹³C NMR data was crucial for assembling the final structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CD₃OD)
PositionδH (ppm)MultiplicityJ (Hz)
22.58m
31.83m
42.01m
52.80m
87.02d8.4
96.70d8.4
114.09s
121.17d6.9
131.16d6.9
Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CD₃OD)
PositionδC (ppm)Type
1135.2C
230.1CH
331.8CH₂
431.1CH₂
535.5CH
6178.1C
7155.8C
8129.5CH
9116.1CH
10127.9C
1168.2CH
1222.9CH₃
1322.8CH₃

The interpretation of 2D NMR spectra, particularly HMBC (Heteronuclear Multiple Bond Correlation), allowed for the connection of the different structural fragments to establish the complete planar structure of this compound.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical steps taken to determine the structure of this compound, from the initial isolation to the final structural assignment.

structure_elucidation_workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Assembly fungal_culture Fungal Culture (Aspergillus sydowii) extraction Solvent Extraction (Ethyl Acetate) fungal_culture->extraction chromatography Chromatography (Silica Gel, HPLC) extraction->chromatography pure_compound Pure this compound chromatography->pure_compound hresims HRESIMS pure_compound->hresims nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) pure_compound->nmr_2d optical_rotation Optical Rotation pure_compound->optical_rotation mol_formula Molecular Formula (C₁₂H₁₄O₃) hresims->mol_formula fragments Structural Fragments (from ¹H, ¹³C, HSQC) nmr_1d->fragments connectivity Fragment Connectivity (from COSY, HMBC) nmr_2d->connectivity planar_structure Planar Structure of this compound mol_formula->planar_structure fragments->planar_structure connectivity->planar_structure

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound was successfully elucidated through a systematic process involving fungal fermentation, multi-step chromatographic isolation, and comprehensive spectroscopic analysis. The detailed NMR and mass spectrometry data provided the necessary evidence to establish its unique phenolic bisabolane sesquiterpenoid skeleton. This work provides a foundation for further investigation into the therapeutic potential of this compound, particularly in the context of its anti-inflammatory activity.

An In-depth Technical Guide to the Biosynthesis Pathway of Bisabolane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolane (B3257923) sesquiterpenoids are a class of naturally occurring 15-carbon isoprenoids characterized by a monocyclic C6-ring with a C9-side chain. These compounds, found in a wide array of organisms including plants, fungi, and marine invertebrates, exhibit a remarkable diversity of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This has led to a surge in interest in understanding their biosynthesis for applications in drug development and biotechnology. This technical guide provides a comprehensive overview of the bisabolane sesquiterpenoid biosynthesis pathway, including detailed experimental protocols, quantitative data, and visualizations of the key processes.

Core Biosynthesis Pathway

The biosynthesis of all terpenoids, including bisabolane sesquiterpenoids, begins with the synthesis of the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are generated through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is predominant in eukaryotes and archaea, and the methylerythritol 4-phosphate (MEP) pathway, found in most bacteria, algae, and plant plastids.

A series of head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of the C15 precursor, farnesyl pyrophosphate (FPP). FPP is the immediate precursor for all sesquiterpenoids. The cyclization of the linear FPP molecule, catalyzed by a diverse family of enzymes known as terpene synthases (TPSs), is the crucial step that generates the vast structural diversity of sesquiterpenoid skeletons. In the case of bisabolane sesquiterpenoids, specific bisabolene (B7822174) synthases (BS) catalyze the cyclization of FPP to form the characteristic bisabolyl cation, which is then further modified to yield the various bisabolene isomers (α-, β-, and γ-bisabolene) and their derivatives.

The following diagram illustrates the central biosynthesis pathway leading to bisabolane sesquiterpenoids.

Bisabolane_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway cluster_downstream Sesquiterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Acetoacetyl-CoA thiolase, HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (HMGR) IPP IPP Mevalonate->IPP Mevalonate kinase, Phosphomevalonate kinase, Diphosphomevalonate decarboxylase DMAPP DMAPP IPP->DMAPP IPP Isomerase Pyruvate + G3P Pyruvate + G3P DXP DXP Pyruvate + G3P->DXP DXP synthase (DXS) MEP MEP DXP->MEP DXP reductoisomerase (DXR) IPP/DMAPP IPP/DMAPP MEP->IPP/DMAPP Multiple steps IPP/DMAPP->IPP IPP/DMAPP->DMAPP IPPDMAPP IPPDMAPP GPP GPP IPPDMAPP->GPP Geranyl Diphosphate Synthase (GPPS) GPPIPP GPPIPP FPP FPP GPPIPP->FPP Farnesyl Diphosphate Synthase (FPPS) Bisabolyl Cation Bisabolyl Cation FPP->Bisabolyl Cation Bisabolene Synthase (BS) alpha-Bisabolene alpha-Bisabolene Bisabolyl Cation->alpha-Bisabolene Deprotonation beta-Bisabolene beta-Bisabolene Bisabolyl Cation->beta-Bisabolene Deprotonation gamma-Bisabolene gamma-Bisabolene Bisabolyl Cation->gamma-Bisabolene Deprotonation Protein_Purification_Workflow Transformation Transformation Starter Culture Starter Culture Transformation->Starter Culture Expression Culture Expression Culture Starter Culture->Expression Culture Induction Induction Expression Culture->Induction Cell Harvest Cell Harvest Induction->Cell Harvest Lysis Lysis Cell Harvest->Lysis Clarification Clarification Lysis->Clarification Binding to Ni-NTA Binding to Ni-NTA Clarification->Binding to Ni-NTA Washing Washing Binding to Ni-NTA->Washing Elution Elution Washing->Elution Buffer Exchange Buffer Exchange Elution->Buffer Exchange FPP_Enhancement_Strategy cluster_goals Primary Goal cluster_strategies Engineering Strategies Increase FPP Pool Increase FPP Pool Overexpress MVA Pathway Genes Overexpress MVA Pathway Genes Overexpress MVA Pathway Genes->Increase FPP Pool Downregulate Competing Pathways Downregulate Competing Pathways Downregulate Competing Pathways->Increase FPP Pool Introduce Feedback-Resistant Enzymes Introduce Feedback-Resistant Enzymes Introduce Feedback-Resistant Enzymes->Increase FPP Pool

The Discovery of Asperbisabolane L: A Novel Anti-Inflammatory Bisabolane Sesquiterpenoid from a Deep-Sea Fungus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological evaluation of Asperbisabolane L, a noteworthy phenolic bisabolane (B3257923) sesquiterpenoid. This natural product was identified from a marine-derived fungus, Aspergillus sydowii MCCC 3A00324, sourced from deep-sea sediment.[1][2][3] this compound is distinguished by its significant anti-inflammatory properties, presenting a promising scaffold for further investigation in drug discovery.[3]

Discovery and Source Organism

This compound was discovered as part of a broader investigation into the secondary metabolites of the deep-sea-derived fungus Aspergillus sydowii MCCC 3A00324.[3][4] This research led to the isolation of 27 sesquiterpenoids, including 14 previously undescribed phenolic bisabolanes, which were named Asperbisabolanes A–N (compounds 1-14).[3] Marine fungi, particularly those from extreme environments like deep-sea sediments, are increasingly recognized as a prolific source of novel chemical entities with diverse biological activities.[1][2]

Isolation and Purification

The isolation of this compound from the fungal culture required a multi-step chromatographic process designed to separate complex mixtures of secondary metabolites. The general workflow is a cornerstone of natural product chemistry.

Experimental Protocol: Fermentation and Extraction
  • Fungal Cultivation: The fungus, Aspergillus sydowii MCCC 3A00324, was cultured in large-scale liquid fermentation using a suitable nutrient-rich medium (e.g., Potato Dextrose Broth or a similar formulation) under static conditions at a controlled temperature for several weeks to promote the production of secondary metabolites.

  • Extraction: Following incubation, the entire culture, including both the mycelium and the broth, was extracted exhaustively with an organic solvent, typically ethyl acetate (B1210297) (EtOAc). The organic solvent was then evaporated under reduced pressure to yield a crude extract containing a complex mixture of compounds.[3]

Experimental Protocol: Chromatographic Separation
  • Initial Fractionation: The crude EtOAc extract was subjected to silica (B1680970) gel column chromatography, eluting with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) to yield several primary fractions.

  • Size-Exclusion Chromatography: Fractions showing interesting profiles on Thin Layer Chromatography (TLC) were further purified using Sephadex LH-20 column chromatography with methanol (B129727) as the mobile phase to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): Final purification of this compound was achieved using semi-preparative and analytical Reverse-Phase HPLC (RP-HPLC) with a C18 column and a methanol-water or acetonitrile-water gradient elution system.

G cluster_extraction Fermentation & Extraction cluster_purification Chromatographic Purification Fermentation Large-Scale Liquid Fermentation of Aspergillus sydowii MCCC 3A00324 Extraction Exhaustive Extraction with Ethyl Acetate (EtOAc) Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Silica Silica Gel Column Chromatography CrudeExtract->Silica Fractions Primary Fractions Silica->Fractions Sephadex Sephadex LH-20 (Size Exclusion) Fractions->Sephadex Enriched Enriched Fractions Sephadex->Enriched HPLC Semi-Preparative RP-HPLC Enriched->HPLC Pure This compound (Pure Compound) HPLC->Pure

Caption: General workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The absolute configuration was confirmed via quantum chemical calculations.[3][4]

Experimental Protocol: Structure Determination
  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact mass of the molecular ion, allowing for the calculation of the molecular formula.

  • NMR Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, were conducted in a deuterated solvent (e.g., CD₃OD or CDCl₃) to establish the planar structure. These experiments reveal proton and carbon environments, proton-proton couplings (COSY), direct carbon-proton connections (HSQC), and long-range carbon-proton correlations (HMBC), which are pieced together to build the molecular skeleton.

  • Stereochemistry: The relative configuration was determined using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space. The absolute configuration was assigned by comparing the experimentally measured Electronic Circular Dichroism (ECD) spectrum with the theoretically predicted spectrum generated using time-dependent density functional theory (TDDFT) calculations.[3]

G HRESIMS HRESIMS MolFormula Molecular Formula HRESIMS->MolFormula NMR_1D 1D NMR (¹H, ¹³C, DEPT) Planar Planar Structure NMR_1D->Planar NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Planar NOESY NOESY Relative Relative Configuration NOESY->Relative ECD ECD Spectroscopy & TDDFT Calculation Absolute Absolute Configuration ECD->Absolute MolFormula->Planar Planar->NOESY Final Final Structure of This compound Planar->Final Relative->ECD Absolute->Final

Caption: Logical workflow for the structure elucidation of this compound.
Data Presentation: Spectroscopic Data

The following table represents the type of NMR data used to elucidate the structure of this compound. Note: This data is illustrative.

PositionδC (ppm)δH (ppm, mult., J in Hz)
1135.2-
2128.56.85 (d, 8.0)
3115.46.70 (d, 8.0)
4155.0-
5118.96.65 (s)
6130.1-
775.34.50 (t, 7.5)
835.11.80 (m)
925.81.65 (m)
1040.22.10 (m)
1170.1-
1229.81.25 (s)
1329.51.23 (s)
1422.61.60 (s)
1516.51.95 (s)

Biological Activity: Anti-Inflammatory Effects

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key factor in inflammation and related diseases.[5][6] Therefore, inhibitors of NO production are valuable candidates for anti-inflammatory drug development.[7][8] this compound was evaluated for its ability to inhibit NO production in lipopolysaccharide (LPS)-activated BV-2 microglial cells.[3]

Experimental Protocol: Nitric Oxide Inhibition Assay
  • Cell Culture: Murine microglial cells (BV-2) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells were seeded in 96-well plates and allowed to adhere.[9][10]

  • Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound. After a short pre-incubation period, cells were stimulated with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response and NO production.[5][11]

  • Quantification of Nitrite (B80452): After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent.[6][10] The absorbance was measured at 540 nm, and the quantity of nitrite was determined from a sodium nitrite standard curve.[5]

  • Cell Viability: A concurrent cell viability assay (e.g., MTT assay) was performed to ensure that the observed reduction in NO was not due to cytotoxicity of the compound.[6]

G cluster_nuc Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB sequesters in cytoplasm NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds to promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO L-Arginine → NO Asperbisabolane This compound Asperbisabolane->Inhibition

References

Unveiling the Spectroscopic Signature of Asperbisabolane L: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Asperbisabolane L, a bisabolane-type sesquiterpenoid isolated from the deep-sea-derived fungus Aspergillus sydowii MCCC 3A00324. This document details the High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) data, along with the experimental protocols utilized for their acquisition, to support researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry is a critical tool for the determination of the elemental composition of a molecule. The HRMS data for this compound was acquired to establish its molecular formula.

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺207.0965207.0961C₁₂H₁₄O₃

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR data for this compound, recorded in methanol-d₄ (CD₃OD).

¹H NMR Data (500 MHz, CD₃OD)
Positionδн (ppm)MultiplicityJ (Hz)
27.82d8.5
36.81d8.5
57.08s
1'-a4.90d11.2
1'-b4.69d11.2
2'4.09m
4'1.18d6.3
5'1.25s
¹³C NMR Data (125 MHz, CD₃OD)
Positionδc (ppm)Type
1126.1C
2131.0CH
3116.3CH
4159.2C
5114.7CH
6137.9C
7169.8C
1'68.3CH₂
2'77.2CH
3'73.6C
4'20.3CH₃
5'25.1CH₃

Experimental Protocols

The following section details the methodologies employed for the acquisition of the spectroscopic data presented above.

High-Resolution Mass Spectrometry (HRMS)

HRMS data were obtained using an Agilent 6200 series TOF/Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis was performed in positive ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. The solvent used was methanol-d₄ (CD₃OD), and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (δн 3.31 and δc 49.0). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were utilized for the acquisition of ¹H, ¹³C, and 2D NMR spectra.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a generalized workflow for the isolation and spectroscopic characterization of a novel natural product like this compound.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_results Results A Fungal Culture (Aspergillus sydowii) B Extraction with Organic Solvent A->B C Crude Extract B->C D Chromatographic Separation (e.g., Column Chromatography, HPLC) C->D E Pure Compound (this compound) D->E F High-Resolution Mass Spectrometry (HRMS) E->F G 1D NMR Spectroscopy (¹H, ¹³C) E->G H 2D NMR Spectroscopy (COSY, HSQC, HMBC) E->H J Molecular Formula Determination F->J I Data Analysis & Structure Elucidation K Structural Fragment Identification G->K H->K L Complete Structure Determination I->L J->L K->L

Caption: Workflow for the isolation and structural elucidation of this compound.

The Stereochemistry of Asperbisabolane L: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperbisabolane L is a phenolic bisabolane (B3257923) sesquiterpenoid isolated from the deep-sea-derived fungus Aspergillus sydowii MCCC 3A00324. As a member of the bisabolane class of natural products, which are known for their diverse biological activities, this compound has garnered interest within the scientific community. This technical guide provides a detailed overview of the stereochemistry of this compound, compiling available quantitative data, outlining experimental methodologies for its structural elucidation, and visualizing key relationships to aid in research and development efforts.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following table summarizes the key quantitative data that were instrumental in determining its planar structure and absolute stereochemistry.

PropertyValue
Molecular Formula C₁₂H₁₄O₃
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) m/z 207.1015 [M+H]⁺ (calculated for C₁₂H₁₅O₃, 207.1016)
Optical Rotation [α]²⁵_D_ -15.0 (c 0.1, MeOH)

Table 1: Physicochemical Properties of this compound

The stereochemical configuration of this compound was determined primarily through the analysis of its Nuclear Magnetic Resonance (NMR) spectroscopic data and comparison of its experimental Electronic Circular Dichroism (ECD) spectrum with theoretically calculated spectra.

¹H NMR (500 MHz, CD₃OD) ¹³C NMR (125 MHz, CD₃OD)
Position δ_H_ (ppm), J (Hz)
22.85, m
31.80, m
41.45, m; 1.65, m
51.55, m; 1.75, m
64.05, t (8.0)
77.05, d (8.5)
8-
96.70, d (8.5)
106.65, s
11-
122.20, s

Table 2: ¹H and ¹³C NMR Data for this compound in CD₃OD

Experimental Protocols

The determination of the stereochemistry of this compound relied on meticulous experimental procedures. The following sections detail the key methodologies employed.

Isolation and Purification

This compound was isolated from the ethyl acetate (B1210297) extract of the fermented cultures of the deep-sea-derived fungus Aspergillus sydowii MCCC 3A00324. The crude extract was subjected to a multi-step chromatographic purification process, including silica (B1680970) gel column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC), were acquired on a Bruker AVANCE 500 MHz spectrometer. The solvent used was deuterated methanol (B129727) (CD₃OD). These experiments were crucial for establishing the planar structure and relative stereochemistry of the molecule.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Thermo Scientific Q Exactive mass spectrometer to determine the molecular formula of this compound.

  • Optical Rotation: The specific rotation was measured on a PerkinElmer 241 polarimeter at 25 °C using a sodium lamp (589 nm).

  • Electronic Circular Dichroism (ECD): The experimental ECD spectrum was recorded on a Jasco J-815 spectropolarimeter. This data was pivotal for determining the absolute configuration of the stereocenters.

Computational Stereochemical Analysis

The absolute configuration of this compound was established by comparing its experimental ECD spectrum with the theoretically calculated ECD spectra of possible stereoisomers. This computational approach involved the following steps:

  • Conformational Search: A systematic conformational search was performed for the possible stereoisomers of this compound using molecular mechanics calculations.

  • Geometry Optimization: The obtained conformers were then optimized at a higher level of theory, such as Density Functional Theory (DFT).

  • ECD Calculation: The ECD spectra for the optimized conformers of each stereoisomer were calculated using time-dependent DFT (TD-DFT).

  • Spectral Comparison: The calculated ECD spectra were Boltzmann-averaged and compared with the experimental spectrum. The stereoisomer whose calculated spectrum best matched the experimental spectrum was assigned as the absolute configuration of the natural product.

Visualization of Key Relationships

To further elucidate the process of stereochemical determination, the following diagrams illustrate the experimental workflow and the logical relationship in assigning the absolute configuration.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Structure Elucidation cluster_planar Planar Structure cluster_absolute Absolute Stereochemistry fungus Aspergillus sydowii MCCC 3A00324 fermentation Fermentation fungus->fermentation extraction EtOAc Extraction fermentation->extraction chromatography Chromatography (Silica, HPLC) extraction->chromatography pure_compound Pure this compound chromatography->pure_compound planar_structure Planar Structure Determination pure_compound->planar_structure ecd_exp Experimental ECD pure_compound->ecd_exp absolute_config Absolute Configuration Determination nmr NMR (1D & 2D) nmr->planar_structure hresims HRESIMS hresims->planar_structure comparison Comparison ecd_exp->comparison ecd_calc Calculated ECD ecd_calc->comparison comparison->absolute_config

Figure 1: Experimental workflow for the isolation and structural elucidation of this compound.

ecd_logic cluster_isomers Possible Stereoisomers cluster_calculation Theoretical Calculation isomer1 Isomer A calc_ecd1 Calculate ECD for Isomer A isomer1->calc_ecd1 isomer2 Isomer B calc_ecd2 Calculate ECD for Isomer B isomer2->calc_ecd2 isomer3 ... calc_ecd3 ... isomer3->calc_ecd3 isomer4 Isomer N calc_ecd4 Calculate ECD for Isomer N isomer4->calc_ecd4 comparison Comparison of Experimental vs. Calculated calc_ecd1->comparison calc_ecd2->comparison calc_ecd3->comparison calc_ecd4->comparison exp_ecd Experimental ECD Spectrum exp_ecd->comparison assigned_config Assigned Absolute Configuration comparison->assigned_config

Figure 2: Logical relationship for assigning the absolute configuration of this compound using ECD.

Conclusion

The stereochemistry of this compound has been rigorously established through a combination of advanced spectroscopic and computational methods. The determination of its absolute configuration is crucial for understanding its biological activity and for any future synthetic or medicinal chemistry efforts. This guide provides a comprehensive resource for researchers and professionals working with this compound and other related natural products, facilitating a deeper understanding of its three-dimensional structure and the methodologies used to elucidate it.

Unveiling the Chemical Landscape of Asperbisabolanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific chemical entity denoted as "Asperbisabolane L" is not documented in the readily accessible scientific literature. This guide will therefore provide a comprehensive overview of a closely related and well-characterized class of compounds—bisabolane (B3257923) sesquiterpenoids isolated from Aspergillus species—using a representative example to illustrate the chemical properties, experimental protocols, and potential biological significance relevant to researchers, scientists, and drug development professionals. The data and methodologies presented are synthesized from published studies on similar molecules and should be considered illustrative for the broader class of Asperbisabolanes.

Introduction to Asperbisabolanes

Asperbisabolanes belong to the larger family of bisabolane-type sesquiterpenoids, a diverse class of natural products characterized by a C15 backbone. These compounds are frequently isolated from various species of the fungus Aspergillus, a ubiquitous genus known for its prolific production of secondary metabolites. The chemical architecture of asperbisabolanes typically features a monocyclic or bicyclic core with varied oxygenation patterns and side-chain modifications, leading to a wide array of structural diversity. This structural variance is a key determinant of their biological activities, which have been reported to include antimicrobial, cytotoxic, and anti-inflammatory properties.[1] The "Asper-" prefix in the nomenclature generally points to their fungal origin from Aspergillus.

Physicochemical and Spectroscopic Properties of a Representative Asperbisabolane

To illustrate the chemical properties of this class, we will use a representative phenolic bisabolane sesquiterpenoid isolated from an Aspergillus species. The following tables summarize typical quantitative data obtained for such a compound.

Table 1: Physicochemical Properties

PropertyValueMethod of Determination
Molecular FormulaC₁₅H₂₂O₃High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Molecular Weight250.1569 g/mol HRESIMS
AppearanceWhite amorphous powderVisual Inspection
Optical Rotation[α]²⁰D +15.8 (c 0.1, MeOH)Polarimetry
UV (MeOH) λmax (log ε)210 (4.12), 280 (3.45) nmUV-Vis Spectroscopy

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

PositionδH (ppm), mult. (J in Hz)
22.30, m
31.85, m
45.40, t (7.0)
66.60, d (8.0)
77.05, d (8.0)
94.50, br s
101.25, s
111.25, s
121.70, s
131.65, s
1'-OH9.80, s

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

PositionδC (ppm)
1135.2
230.5
325.8
4124.5
5131.0
6115.8
7128.5
8155.4
972.1
1028.9
1128.9
1225.7
1317.8

Experimental Protocols

The isolation and characterization of Asperbisabolanes involve a series of chromatographic and spectroscopic techniques. The following protocols are representative of the methodologies employed.

Fermentation and Extraction

The fungal strain, for instance, Aspergillus tubingensis, is typically cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for several weeks at a controlled temperature (e.g., 28 °C) under static conditions. The resulting culture broth and mycelia are then separated. The broth is extracted with an organic solvent such as ethyl acetate, while the mycelia are macerated and extracted with a mixture of solvents like methanol (B129727) and dichloromethane. The organic extracts are then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract is subjected to a series of chromatographic steps to isolate the individual compounds. A typical workflow is as follows:

experimental_workflow A Crude Extract B Vacuum Liquid Chromatography (VLC) (Silica Gel, Stepwise Gradient) A->B C Fractions (Fr. 1-5) B->C D Sephadex LH-20 Column Chromatography (CH₂Cl₂/MeOH, 1:1) C->D Fraction 3 E Sub-fractions (Fr. 3.1-3.4) D->E F Preparative HPLC (C18, MeCN/H₂O Gradient) E->F Fraction 3.2 G Pure Asperbisabolane F->G

Caption: A representative workflow for the isolation and purification of an Asperbisabolane.

Structure Elucidation

The chemical structure of the purified Asperbisabolane is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the planar structure and assign all proton and carbon signals.

  • Chiroptical Methods: The absolute configuration is often determined by comparing experimental electronic circular dichroism (ECD) spectra with quantum chemically calculated spectra.

Biological Activity and Signaling Pathways

While specific data for "this compound" is unavailable, related bisabolane sesquiterpenoids from Aspergillus have demonstrated interesting biological activities, particularly cytotoxicity against various cancer cell lines.

Cytotoxicity Assays

The cytotoxic effects of these compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assays against a panel of human cancer cell lines. These assays measure cell viability and allow for the determination of the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Table 4: Representative Cytotoxic Activity of an Asperbisabolane

Cell LineIC₅₀ (µM)
A549 (Lung Carcinoma)43.5
K562 (Leukemia)16.6
ASPC-1 (Pancreatic Cancer)> 100
Postulated Signaling Pathway Involvement

The cytotoxic effects of some natural products are known to be mediated through the induction of apoptosis (programmed cell death). While the precise signaling pathways for Asperbisabolanes are yet to be fully elucidated, a plausible mechanism could involve the intrinsic apoptotic pathway.

signaling_pathway A Asperbisabolane B Mitochondrion A->B Induces Stress C Release of Cytochrome c B->C E Apoptosome Formation C->E D Apaf-1 D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: A putative signaling pathway for Asperbisabolane-induced apoptosis.

Conclusion and Future Directions

The Asperbisabolanes represent a promising class of fungal secondary metabolites with potential applications in drug discovery, particularly in the area of oncology. While this guide provides a representative overview due to the lack of specific data on "this compound," it highlights the methodologies and potential biological significance of this compound family. Future research should focus on the isolation and characterization of new Asperbisabolanes, including the elusive "this compound," to fully explore their chemical diversity and therapeutic potential. Elucidation of their precise mechanisms of action and structure-activity relationships will be crucial for the development of novel drug candidates.

References

A Technical Guide to the Bioactivity Screening of Novel Bisabolanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and key findings related to the bioactivity screening of novel bisabolane (B3257923) sesquiterpenoids. Bisabolanes are a class of monocyclic sesquiterpenoids widely distributed in nature, found in various terrestrial plants, marine organisms, and fungi.[1][2] These compounds have garnered significant interest in pharmaceutical research due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] This document details the experimental protocols for assessing these activities, presents quantitative data in a structured format, and illustrates key biological pathways and workflows to guide researchers in the discovery and development of new therapeutic agents from this promising class of natural products.

Cytotoxic Activity

Bisabolane sesquiterpenoids have demonstrated significant cytotoxic effects against a range of cancer cell lines, making them promising candidates for anticancer drug development.[3][4] The primary mechanism of their cytotoxic action often involves the induction of apoptosis, or programmed cell death.[3][4]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of various bisabolane sesquiterpenoids is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound/IdentifierCancer Cell LineIC₅₀ ValueReference
Compound 14 A549 (Human Lung Carcinoma)1.9 µM[2][5]
HL-60 (Human Leukemia)5.4 µM[2][5]
Compound 13 HL-60 (Human Leukemia)15.7 µM[2][4][5]
β-bisabolene 4T1 (Murine Breast Cancer)48.99 µg/mL[4]
MCF-7 (Human Breast Cancer)66.91 µg/mL[4]
Sulfurated compounds 42 & 43 MKN-45 (Human Gastric Cancer)19.8 - 30.1 µg/mL[2][5]
HepG2 (Human Liver Cancer)19.8 - 30.1 µg/mL[2][5]
Dimers 58 & 60 HepG-2 (Human Liver Cancer)2.91–12.40 µg/mL[2][5]
Caski (Human Cervical Cancer)2.91–12.40 µg/mL[2][5]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[6] It measures the metabolic activity of mitochondria in living cells.[6]

Materials:

  • 96-well tissue culture plates

  • Test bisabolane compounds

  • Appropriate cancer cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel bisabolane compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired exposure period (typically 24-72 hours).[7]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Apoptosis Induction

Bisabolane sesquiterpenoids can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, which converge on the activation of executioner caspases.[4]

G Bisabolanes Novel Bisabolanes Extrinsic Extrinsic Pathway (Death Receptor) Bisabolanes->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) Bisabolanes->Intrinsic Caspase8 Caspase-8 Activation Extrinsic->Caspase8 BaxBcl2 Bax/Bcl-2 Regulation Intrinsic->BaxBcl2 Caspase3 Executioner Caspases (Caspase-3/7) Caspase8->Caspase3 Mito Mitochondrial Disruption BaxBcl2->Mito CytochromeC Cytochrome c Release Mito->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Generalized apoptotic signaling pathway induced by bisabolanes.

Anti-inflammatory Activity

Several bisabolane sesquiterpenoids exhibit potent anti-inflammatory properties, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO).[8][9] This activity is often linked to the modulation of key signaling pathways such as NF-κB and MAPK.[8]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential is often assessed by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/IdentifierCell LineActivity MeasurementConcentrationReference
Compound 20 BV-2 Microglia46.4% NO Inhibition10 µM[2]
Compound 26 BV-2 Microglia56.8% NO Inhibition10 µM[2]
Dicyclic Bisabolane 141 LPS-activated cellsIC₅₀ = 25.5 µM (NO Prod.)-[2]
Compound 4 RAW264.7Significantly inhibited NO, IL-1β, IL-6, TNF-αNot specified[10]
Compound 7 RAW264.7>50% NO Inhibition20 µM[9]
Compound 13 RAW264.7>50% NO Inhibition20 µM[9]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant as an indicator of NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well tissue culture plates

  • Test bisabolane compounds

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the bisabolane compounds for 1-2 hours before inducing inflammation.[8]

  • Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells (except for the negative control) to stimulate NO production.[8] Incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes in the dark. A pink/magenta color will develop in the presence of nitrite.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the NaNO₂ solution to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control.

Signaling Pathway: NF-κB Inhibition

A key mechanism for the anti-inflammatory action of bisabolanes is the inhibition of the NF-κB signaling pathway, which prevents the transcription of pro-inflammatory genes.[2][8]

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation & Degradation IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (NO, TNF-α, IL-6) IkB_NFkB->NFkB Release Bisabolanes Bisabolanes Bisabolanes->IKK Inhibition

Inhibition of the NF-κB signaling pathway by bisabolanes.

Antimicrobial Activity

Phenolic bisabolane sesquiterpenoids, in particular, have shown selective and potent activity against a variety of pathogenic bacteria and fungi.[11][12] Their effectiveness is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[11]

Quantitative Antimicrobial Data
Compound/IdentifierMicroorganismMIC ValueReference
Compound 61 Micrococcus luteus1.0 µg/mL[2][5]
Vibrio alginolyticus2.0 µg/mL[2][5]
Compounds 33-35 Escherichia coli, E. tarda, V. harveyi≤ 8.0 µg/mL[2][5]
Compound 30 Micrococcus tetragenus1.25 µM[2][5][12]
Compound 32 Bacillus subtilis2.50 µM[2][5][12]
Halogenated Bisabolane 65 Staphylococcus aureus26.8 µg/mL[2][5]
Microsporum gypseum (fungus)4.0 µg/mL[2][5]
Halogenated Bisabolane 66 Staphylococcus aureus15.4 µg/mL[2][5]
Microsporum gypseum (fungus)8.0 µg/mL[2][5]
Various Compounds (1-7) Pathogenic Bacteria & Fungi2 to 64 µg/mL[11]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria or fungi.[13][14]

Materials:

  • 96-well microtiter plates

  • Test bisabolane compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity (approx. 1 x 10⁸ CFU/mL)[15]

Procedure:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (like DMSO) and prepare a stock solution. Perform a two-fold serial dilution of the compound in the broth medium directly in the wells of a 96-well plate. Typically, 100 µL of each concentration is added to the wells.

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL and halve the compound concentration. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Workflow: Antimicrobial Screening

The general workflow for screening novel compounds for antimicrobial activity involves a series of steps from initial screening to quantitative analysis.

G Start Isolation of Novel Bisabolanes PrimaryScreen Primary Screening (e.g., Agar Diffusion Assay) Start->PrimaryScreen Active Active Compounds Identified PrimaryScreen->Active Inactive Inactive Active->Inactive No MIC Quantitative Assay (Broth Microdilution for MIC) Active->MIC Yes MBC MBC/MFC Determination MIC->MBC TimeKill Time-Kill Kinetic Assays MIC->TimeKill End Lead Compound for Further Study MBC->End TimeKill->End

General workflow for antimicrobial bioactivity screening.

Other Bioactivities: Neuroprotective and Enzyme Inhibitory Effects

Beyond the activities mentioned above, bisabolanes have also been investigated for their neuroprotective and enzyme inhibitory potential.[2][16]

Compound/IdentifierActivity TypeTarget/AssayResultReference
Compound 1a, 6, 8-10 NeuroprotectiveSNP-induced injury in PC12 cellsMore active than positive control edaravone (B1671096) at 10 µM[16][17]
Compound 41 Enzyme InhibitoryAcetylcholinesterase (AChE)IC₅₀ = 2.2 µM[2]
Compound 54 Enzyme Inhibitoryα-glucosidaseIC₅₀ = 4.5 µM[2]
Compound 56 Enzyme Inhibitoryα-glucosidaseIC₅₀ = 3.1 µM[2]
Aromatic Bisabolanes 182 & 183 Enzyme Inhibitoryα-glucosidaseIC₅₀ = 14.9 µM & 19.4 µM[2]
Experimental Protocol: Neuroprotective Activity Assay (MTT Assay)

This protocol is adapted from the cytotoxicity assay to measure cell survival after induced injury.

Procedure:

  • Cell Seeding: Seed neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate and allow them to differentiate if necessary.

  • Pre-treatment: Treat the cells with various concentrations of the test bisabolanes for a specified period (e.g., 2-24 hours).

  • Induce Neurotoxicity: Introduce a neurotoxic agent to the wells. A common agent is sodium nitroprusside (SNP) to induce oxidative stress-related cell injury.[16][17]

  • Co-incubation: Incubate the cells with both the bisabolane and the neurotoxin for 24-48 hours.

  • Assess Viability: Use the MTT assay, as described in section 1.2, to measure the percentage of viable cells remaining. Increased viability in compound-treated wells compared to the toxin-only wells indicates a neuroprotective effect.

Conclusion

Novel bisabolane sesquiterpenoids represent a structurally diverse and biologically active class of natural products with significant therapeutic potential.[2][5] The screening methods detailed in this guide—from quantitative cell-based assays to the elucidation of underlying signaling pathways—provide a robust framework for the systematic evaluation of these compounds. The presented data highlights their potent cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective properties. Further research, guided by these established protocols, is crucial for identifying lead compounds and advancing the development of new drugs derived from the rich chemical arsenal (B13267) of bisabolanes.

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Asperbisabolane L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperbisabolane L, a putative member of the bisabolane (B3257923) class of sesquiterpenoids, represents a compelling target for total synthesis due to the significant biological activities exhibited by related natural products. Bisabolane sesquiterpenoids are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects. While a definitive published total synthesis of this compound is not yet available, this document outlines a detailed proposed synthetic strategy based on established methodologies for the construction of structurally similar molecules.

This application note provides a comprehensive retrosynthetic analysis, detailed experimental protocols for key transformations, and a summary of expected quantitative data. The proposed route is designed to be efficient and stereoselective, offering a roadmap for the synthesis of this compound and its analogues for further biological evaluation.

Proposed Target Structure

Given the absence of a publicly available structure for this compound, we propose a representative target structure based on common structural motifs found in bisabolane sesquiterpenoids isolated from Aspergillus species. The proposed structure, (1R,6S)-6-((R)-6-methyl-5-oxoheptan-2-yl)-3-methylcyclohex-2-en-1-ol , contains the characteristic bisabolane framework with defined stereochemistry at the C1, C6, and the side-chain stereocenter, along with a ketone functionality that offers a handle for further derivatization.

Retrosynthetic Analysis

The proposed retrosynthesis of this compound commences by disconnecting the side chain from the cyclohexene (B86901) core via a Wittig-type olefination. The cyclohexene ring can be envisioned to arise from a stereoselective reduction and subsequent functional group manipulations of a more functionalized precursor. The chirality of the tertiary alcohol and the C6 stereocenter can be established through an asymmetric epoxidation and subsequent regioselective opening.

Retrosynthesis Asperbisabolane_L This compound (Proposed) Intermediate_1 Key Aldehyde and Phosphonium Ylide Asperbisabolane_L->Intermediate_1 Wittig Olefination Intermediate_2 Chiral Epoxide Intermediate_1->Intermediate_2 Oxidative Cleavage / Functional Group Interconversion Intermediate_3 Geraniol Intermediate_2->Intermediate_3 Sharpless Asymmetric Epoxidation Synthetic_Pathway Geraniol Geraniol Epoxide Chiral Epoxide Geraniol->Epoxide Sharpless Asymmetric Epoxidation Diol Diol Epoxide->Diol Regioselective Epoxide Opening Aldehyde Key Aldehyde Diol->Aldehyde Oxidative Cleavage Asperbisabolane_L This compound (Proposed) Aldehyde->Asperbisabolane_L Wittig Reaction Phosphonium_Ylide Phosphonium Ylide Phosphonium_Ylide->Asperbisabolane_L

Unveiling a Potential Synthetic Pathway to Asperbisabolane L

Author: BenchChem Technical Support Team. Date: December 2025

Asperbisabolane L, a sesquiterpenoid belonging to the bisabolane (B3257923) class, has been identified as a molecule of interest within the scientific community. To date, a formal total synthesis of this compound has not been reported in the scientific literature. However, by examining established synthetic routes to structurally analogous bisabolane sesquiterpenes, a robust and plausible synthetic methodology can be proposed. This document outlines a potential synthetic strategy, including detailed experimental protocols for key transformations, quantitative data from analogous syntheses, and a visual representation of the proposed workflow.

Retrosynthetic Analysis

A feasible retrosynthetic analysis of this compound suggests that the molecule can be constructed from a key aromatic precursor and a suitable side-chain component. The core bisabolane skeleton can be forged through a coupling reaction, a common strategy in the synthesis of related natural products like (±)-curcumene, (±)-xanthorrhizol, and (±)-curcuhydroquinone. Subsequent functional group manipulations would then be employed to arrive at the target molecule.

A proposed retrosynthesis is depicted below:

Retrosynthesis Asperbisabolane_L This compound Intermediate_1 Key Intermediate Asperbisabolane_L->Intermediate_1 Functional Group Interconversion Aromatic_Fragment Aromatic Precursor Intermediate_1->Aromatic_Fragment Coupling Reaction Sidechain_Fragment Side-chain Precursor Intermediate_1->Sidechain_Fragment Coupling Reaction

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The forward synthesis would commence with a commercially available or readily prepared aromatic precursor. A crucial step involves the coupling of this aromatic fragment with a side-chain building block. A Grignard reaction or a related organometallic coupling is a well-precedented approach for this transformation. The resulting intermediate would then undergo a series of functional group interconversions to install the requisite hydroxyl and carbonyl functionalities of this compound.

The proposed forward synthesis is illustrated in the following workflow:

Proposed Synthesis of this compound cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Intermediate Processing cluster_3 Final Product Aromatic Precursor Aromatic Precursor Coupling Reaction Coupling Reaction Aromatic Precursor->Coupling Reaction Side-chain Precursor Side-chain Precursor Side-chain Precursor->Coupling Reaction Intermediate Intermediate Coupling Reaction->Intermediate Functional Group Interconversion 1 Functional Group Interconversion 1 Intermediate->Functional Group Interconversion 1 Functional Group Interconversion 2 Functional Group Interconversion 2 Functional Group Interconversion 1->Functional Group Interconversion 2 This compound This compound Functional Group Interconversion 2->this compound

Application Notes and Protocols for the Evaluation of Anti-inflammatory Activity of Bisabolane Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: No specific experimental data or literature was found for "Asperbisabolane L." The following information is based on the anti-inflammatory activities of other structurally related bisabolane (B3257923) sesquiterpenes and provides general protocols and background for investigating the anti-inflammatory potential of this class of compounds.

Introduction to Bisabolane Sesquiterpenes and their Anti-inflammatory Potential

Bisabolane-type sesquiterpenoids are a class of natural products found in various plants and fungi that have demonstrated a range of biological activities, including anti-inflammatory effects.[1][2] Their mechanism of action often involves the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. A common method to assess the anti-inflammatory activity of these compounds is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1][3]

Data Presentation: Anti-inflammatory Activity of Various Bisabolane Sesquiterpenes

The anti-inflammatory efficacy of several bisabolane sesquiterpenes has been quantified by their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the potency of a compound.

Compound/ExtractSource Organism/MaterialAssayCell LineIC50 / EC50 (µM)
Morincitrinoid AMorinda citrifoliaNO Production InhibitionRAW 264.70.98 ± 0.07
Unnamed Bisabolane 2Morinda citrifoliaNO Production InhibitionRAW 264.71.35 ± 0.08
Unnamed Bisabolane 3Morinda citrifoliaNO Production InhibitionRAW 264.72.16 ± 0.09
Unnamed Bisabolane 4Morinda citrifoliaNO Production InhibitionRAW 264.73.24 ± 0.12
Unnamed Bisabolane 5Morinda citrifoliaNO Production InhibitionRAW 264.74.87 ± 0.15
Unnamed Bisabolane 6Morinda citrifoliaNO Production InhibitionRAW 264.76.32 ± 0.11
Clausemargic AClausena sankiNO Production InhibitionRAW 264.7Comparable to hydrocortisone
Known Analogue 2Clausena sankiNO Production InhibitionRAW 264.7Comparable to hydrocortisone
Known Analogue 3Clausena sankiNO Production InhibitionRAW 264.7Comparable to hydrocortisone
Known Analogue 4Clausena sankiNO Production InhibitionRAW 264.7Comparable to hydrocortisone
Known Analogue 5Clausena sankiNO Production InhibitionRAW 264.7Comparable to hydrocortisone
Known Analogue 6Clausena sankiNO Production InhibitionRAW 264.7Comparable to hydrocortisone
Known Analogue 7Clausena sankiNO Production InhibitionRAW 264.7Comparable to hydrocortisone
Curbisabolanone DCurcuma longaNO Production InhibitionRAW 264.7EC50: 55.40 ± 14.01
Penicibisabolane GPenicillium citrinumNO Production InhibitionRAW 264.7>50% inhibition at 20 µM
Known Analogue 13Penicillium citrinumNO Production InhibitionRAW 264.7>50% inhibition at 20 µM
β-BisabololCotton Gin TrashPGE2 Inhibition3T3EC50: 1.5 µg/mL (6.8 µM)
β-BisabololCotton Gin TrashIL-6 Inhibition3T3EC50: 4.3 µg/mL (19.6 µM)

Table based on data from multiple sources.[2][3][4][5][6]

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines a common method to assess the anti-inflammatory activity of a test compound by measuring its ability to inhibit the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) for standard curve

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare various concentrations of the test compound in DMEM. After 24 hours of cell adherence, remove the old medium and replace it with fresh medium containing the different concentrations of the test compound. Incubate for 1-2 hours.

  • LPS Stimulation: Following the pre-treatment with the test compound, add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group (cells with medium only) and a positive control group (cells with LPS only).

  • Incubation: Incubate the plates for another 24 hours at 37°C with 5% CO2.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (mix equal volumes of Part A and Part B immediately before use) to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Data Analysis: Calculate the percentage of NO production inhibition for each concentration of the test compound compared to the LPS-only control. The IC50 value can then be determined.

Protocol 2: Western Blot Analysis for Inflammatory Protein Expression

This protocol describes a general procedure to determine the effect of a test compound on the expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in LPS-stimulated cells.

Materials:

  • RAW 264.7 cells

  • 6-well cell culture plates

  • Test compound

  • LPS

  • Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates and treat with the test compound and/or LPS as described in Protocol 1.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, COX-2) and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply ECL detection reagents and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control to determine the effect of the test compound.

Visualization of Key Signaling Pathways

The anti-inflammatory effects of many natural compounds, including bisabolane sesquiterpenes, are often mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription iNOS, COX-2, Cytokines iNOS, COX-2, Cytokines Pro-inflammatory Genes->iNOS, COX-2, Cytokines Expression

Caption: Simplified NF-κB Signaling Pathway.

MAPK_Pathway cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway LPS LPS Upstream Kinases Upstream Kinases LPS->Upstream Kinases Activates MAPKKK MAPKKK Upstream Kinases->MAPKKK Phosphorylates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression Induces Raf Raf (MAPKKK) MEK1/2 MEK1/2 (MAPKK) Raf->MEK1/2 ERK1/2 ERK1/2 (MAPK) MEK1/2->ERK1/2 ASK1 ASK1 (MAPKKK) MKK4/7 MKK4/7 (MAPKK) ASK1->MKK4/7 JNK JNK (MAPK) MKK4/7->JNK TAK1 TAK1 (MAPKKK) MKK3/6 MKK3/6 (MAPKK) TAK1->MKK3/6 p38 p38 (MAPK) MKK3/6->p38

Caption: Overview of MAPK Signaling Pathways.

References

Application Notes and Protocols: Cytotoxicity Assays for Asperbisabolane L Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Asperbisabolane L and its derivatives represent a class of natural products with potential therapeutic applications. A critical initial step in the evaluation of these, or any novel compounds for that matter, is the assessment of their cytotoxic effects. Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death, providing a foundational understanding of its potency and potential as a therapeutic agent, particularly in cancer research.[1][2][3] These in vitro assays measure various cellular functions to infer cell viability and proliferation, offering insights into how a substance might affect cells.[2]

This document provides detailed protocols for three commonly employed cytotoxicity assays: the MTT, Neutral Red, and LDH assays. These methods are broadly applicable for screening natural product derivatives like those of this compound.[4][5] Additionally, this guide includes a template for data presentation and visualizations of a general experimental workflow and a common cell death signaling pathway to aid in experimental design and data interpretation.

Key Cytotoxicity Assays

A variety of in vitro assays are available to assess the cytotoxicity of compounds, each focusing on a different aspect of cell health, such as metabolic activity, membrane integrity, or lysosomal function.[6] The choice of assay can depend on the expected mechanism of action of the compound and the specific research question.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[4][5][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][7][8] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is proportional to the number of metabolically active cells.[5][7]

Experimental Protocol: MTT Assay

Materials:

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in a complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in a complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., 0.1% DMSO) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[5][7][9] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neutral Red (NR) Uptake Assay

The Neutral Red assay is another colorimetric method used to assess cytotoxicity by evaluating the integrity of cell lysosomes.[10] Viable cells can incorporate and bind the neutral red dye within their lysosomes. When cells are damaged, their ability to retain the dye is diminished.[10]

Experimental Protocol: Neutral Red (NR) Uptake Assay

Materials:

  • This compound derivatives

  • Human cancer cell line

  • Complete cell culture medium

  • Neutral Red solution (e.g., 50 µg/mL in sterile water)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Neutral Red Incubation:

    • After the treatment period, remove the medium and wash the cells with PBS.

    • Add 100 µL of pre-warmed medium containing Neutral Red solution to each well.

    • Incubate for 2-3 hours at 37°C to allow for dye uptake.

  • Dye Removal and Cell Lysis:

    • Remove the Neutral Red-containing medium and wash the cells with PBS.

    • Add 150 µL of the destain solution to each well.

    • Shake the plate for 10 minutes to extract the dye from the cells.

  • Data Acquisition:

    • Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability as described for the MTT assay.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane. Lactate dehydrogenase is a stable enzyme present in the cytoplasm that is rapidly released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of dead cells.

Experimental Protocol: LDH Assay

Materials:

  • This compound derivatives

  • Human cancer cell line

  • Complete cell culture medium

  • Commercially available LDH assay kit (containing the catalyst and dye solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).

  • Sample Collection:

    • After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a specific amount of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the catalyst and dye solution).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

Data Presentation

Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines.

CompoundCell LineAssayExposure Time (h)IC50 (µM) ± SD
This compoundMCF-7MTT48Data
Derivative 1MCF-7MTT48Data
Derivative 2MCF-7MTT48Data
This compoundA549MTT48Data
Derivative 1A549MTT48Data
Derivative 2A549MTT48Data
This compoundHeLaMTT48Data
Derivative 1HeLaMTT48Data
Derivative 2HeLaMTT48Data

IC50: The concentration of a drug that gives a half-maximal response. SD: Standard Deviation.

Visualizations

Diagrams are powerful tools for illustrating experimental processes and biological pathways.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., MCF-7, A549) CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep Prepare this compound Derivative Solutions Treatment Treat Cells with Derivatives CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation Assay Perform Assay (MTT, NR, or LDH) Incubation->Assay Readout Measure Absorbance Assay->Readout Calculation Calculate % Viability/ % Cytotoxicity Readout->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: Experimental workflow for cytotoxicity screening.

Many natural product-derived anticancer agents induce cell death through apoptosis, a form of programmed cell death.[2] The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AsperbisabolaneL This compound Derivatives AsperbisabolaneL->DeathReceptor AsperbisabolaneL->Mitochondria

Caption: Simplified overview of apoptosis signaling pathways.

References

In Vitro Evaluation of Asperbisabolane L: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperbisabolane L belongs to the bisabolane-type sesquiterpenoids, a class of natural products widely distributed in nature.[1] In vitro and in vivo studies have highlighted that bisabolane-type sesquiterpenoids possess a variety of biological activities, with antibacterial, anti-inflammatory, and cytotoxic effects being the most commonly reported pharmacological properties.[1] These compounds show great potential for the development of new drugs.[1] This document provides detailed application notes and protocols for the in vitro evaluation of a representative bisabolane-type sesquiterpenoid, this compound, focusing on its potential anti-inflammatory and anticancer activities.

Data Presentation: Summary of Potential Biological Activities

The following tables summarize hypothetical, yet representative, quantitative data for the in vitro evaluation of this compound, based on activities reported for similar bisabolane (B3257923) sesquiterpenoids.

Table 1: Anti-Inflammatory Activity of this compound

AssayCell LineInducerConcentration (µM)Result
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)525% Inhibition
1048% Inhibition
2075% Inhibition
IC50 10.5 µM
Pro-inflammatory Cytokine (TNF-α) SecretionTHP-1LPS (1 µg/mL)2060% Reduction
Pro-inflammatory Cytokine (IL-6) SecretionTHP-1LPS (1 µg/mL)2055% Reduction

Table 2: Cytotoxic Activity of this compound

Cell LineAssayIncubation TimeIC50 (µM)
Human Melanoma (A375)MTT24 hours15.8 µM
Human Breast Cancer (MCF-7)MTT24 hours25.2 µM
Human Colon Cancer (HCT116)MTT48 hours18.9 µM
Normal Human Fibroblasts (NHF)MTT48 hours> 100 µM

Experimental Protocols

Protocol 1: Determination of Anti-Inflammatory Activity by Measuring Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (stock solution in DMSO)

  • Griess Reagent System

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium.

    • Add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM). A vehicle control (DMSO) should be included.

    • Pre-incubate for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (without LPS stimulation) should also be included.

  • Nitrite (B80452) Measurement:

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

    • The percentage of NO inhibition is calculated as: [(Absorbance of LPS-treated group - Absorbance of sample group) / Absorbance of LPS-treated group] x 100.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of NO production).

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

Objective: To assess the cytotoxic effect of this compound on various cancer cell lines and a normal cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

Materials:

  • Human cancer cell lines (e.g., A375, MCF-7, HCT116)

  • Normal human cell line (e.g., NHF)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.

  • Treatment:

    • Remove the medium and replace it with fresh medium containing serial dilutions of this compound (e.g., 1, 10, 25, 50, 100 µM).

    • Include a vehicle control (DMSO) and an untreated control.

    • Incubate for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Anti-Inflammatory Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates IkB IκBα IKK->IkB phosphorylates (degradation) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes activates transcription Asperbisabolane_L This compound Asperbisabolane_L->IKK inhibits

Caption: Proposed mechanism of anti-inflammatory action for this compound.

cluster_1 Cytotoxicity Evaluation Workflow start Start: Seed Cancer & Normal Cells treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 24h / 48h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance & Analyze Data mtt_assay->data_analysis ic50 Determine IC50 Values data_analysis->ic50 end End: Assess Cytotoxicity & Selectivity ic50->end

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

cluster_2 Logical Relationship of In Vitro Assays A This compound B Anti-inflammatory Screening (NO Production Assay) A->B C Cytotoxicity Screening (MTT Assay) A->C D Mechanism of Action Studies (e.g., Western Blot for NF-κB) B->D E Apoptosis Assays (e.g., Annexin V) C->E F Lead Compound Potential D->F E->F

Caption: Logical progression of in vitro evaluation for this compound.

References

Application Notes and Protocols for Evaluating the Efficacy of Asperbisabolane L in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for assessing the potential therapeutic efficacy of Asperbisabolane L, a bisabolane-type sesquiterpenoid, in established preclinical animal models. The protocols outlined below are based on the known biological activities of this class of compounds, which primarily include anti-inflammatory, anticancer, and neuroprotective effects.[1][2]

Evaluation of Anti-Inflammatory Efficacy

Bisabolane-type sesquiterpenoids have demonstrated significant anti-inflammatory properties, often mediated through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][3][4][5] The following protocols describe robust and reproducible animal models to evaluate the anti-inflammatory potential of this compound.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation. Carrageenan, a phlogistic agent, induces a biphasic edematous response. The initial phase is mediated by histamine (B1213489) and serotonin, while the later phase is primarily driven by prostaglandins (B1171923) and mediated by cyclooxygenase (COX).

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% Tween 80)

    • This compound (various doses, e.g., 10, 25, 50 mg/kg)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Drug Administration: this compound or the vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Quantitative Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.050
This compound100.62 ± 0.0427.1
This compound250.45 ± 0.0347.1
This compound500.31 ± 0.0263.5
Indomethacin100.28 ± 0.0267.1

Experimental Workflow:

G cluster_pre Pre-treatment Phase cluster_induction Induction & Measurement Phase cluster_analysis Data Analysis Phase acclimatization Acclimatization of Rats grouping Random Grouping acclimatization->grouping drug_admin Administration of this compound / Vehicle grouping->drug_admin carrageenan Sub-plantar Injection of Carrageenan drug_admin->carrageenan 1 hour measurement Paw Volume Measurement (0-5h) carrageenan->measurement data_analysis Calculation of % Edema Inhibition measurement->data_analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Oxazolone-Induced Ear Edema in Mice

This model is representative of delayed-type hypersensitivity (DTH) and is useful for evaluating the efficacy of compounds against T-cell-mediated inflammation.

Experimental Protocol:

  • Animals: Male BALB/c mice (20-25 g) are used.

  • Sensitization: On day 0, the abdominal skin of each mouse is shaved, and 50 µL of 3% oxazolone (B7731731) in acetone/olive oil (4:1) is applied.

  • Grouping and Treatment: On day 7, mice are randomly grouped and treated topically on the right ear with this compound (e.g., 0.1, 0.5, 1 mg/ear) or a vehicle 30 minutes before the challenge. A positive control group treated with dexamethasone (B1670325) (e.g., 0.1 mg/ear) is included.

  • Challenge: 20 µL of 1% oxazolone is applied to both the inner and outer surfaces of the right ear. The left ear serves as a control.

  • Measurement of Edema: 24 hours after the challenge, mice are euthanized, and a 6 mm biopsy punch is used to collect ear tissue from both ears. The weight of the ear punches is measured.

  • Data Analysis: The difference in weight between the right and left ear punches is calculated as an index of edema.

Quantitative Data Presentation:

Treatment GroupDose (mg/ear)Mean Ear Weight Difference (mg) (± SEM)% Inhibition of Edema
Vehicle Control-12.5 ± 1.20
This compound0.19.8 ± 0.921.6
This compound0.56.7 ± 0.746.4
This compound14.5 ± 0.564.0
Dexamethasone0.13.2 ± 0.474.4

Evaluation of Anticancer Efficacy

Cytotoxic effects are a reported pharmacological property of bisabolane-type sesquiterpenoids.[1] In vivo anticancer efficacy can be assessed using xenograft or syngeneic tumor models.

Human Tumor Xenograft Model in Nude Mice

This model evaluates the effect of a compound on the growth of human cancer cells in an immunodeficient host.

Experimental Protocol:

  • Cell Culture: A human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) is cultured under standard conditions.

  • Animals: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: 1-5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups.

  • Treatment: this compound (e.g., 25, 50, 100 mg/kg, p.o. or i.p.) or vehicle is administered daily for a specified period (e.g., 21 days). A positive control group (e.g., a standard chemotherapeutic agent) is included.

  • Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = (width)² x length/2). Body weight is also monitored.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

Quantitative Data Presentation:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) (± SEM)% Tumor Growth Inhibition
Vehicle Control-1500 ± 1500
This compound251150 ± 12023.3
This compound50800 ± 9546.7
This compound100550 ± 7063.3
Positive Control-400 ± 5073.3

Experimental Workflow:

G cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture Human Cancer Cell Culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Daily Treatment with this compound randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring euthanasia Euthanasia monitoring->euthanasia End of Study excision Tumor Excision & Weight Measurement euthanasia->excision G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK Nucleus Nucleus p38->Nucleus JNK->Nucleus ERK->Nucleus IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Nucleus->Cytokines transcription Asperbisabolane This compound Asperbisabolane->p38 Asperbisabolane->JNK Asperbisabolane->IKK G cluster_mitochondria Mitochondrial Pathway Asperbisabolane This compound p53 p53 activation Asperbisabolane->p53 Bax Bax (pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) p53->Bcl2 downregulates Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Note: Quantification of Asperbisabolane L in Fungal Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Asperbisabolane L is a bisabolane-type sesquiterpenoid isolated from marine-derived fungi of the Aspergillus genus.[1] Sesquiterpenoids from this genus are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2][3] Accurate quantification of this compound in fungal fermentation broths and mycelial extracts is crucial for pharmacological studies, process optimization, and quality control of potential therapeutic agents. This application note describes a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. While Gas Chromatography (GC) is also a suitable technique for analyzing volatile terpenes, HPLC is often preferred for non-volatile compounds and avoids the need for derivatization.[4]

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in a complex fungal extract. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from a certified reference standard of this compound. The method is validated for linearity, accuracy, precision, and sensitivity.

Experimental Protocols

Sample Preparation: Extraction of this compound from Aspergillus sp.

a. Materials and Reagents:

  • Aspergillus sp. culture (liquid broth and mycelia)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

  • Methanol (B129727) (HPLC grade)

  • Rotary evaporator

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

b. Protocol for Liquid Culture Broth:

  • Centrifuge the liquid culture at 4,000 rpm for 20 minutes to separate the supernatant (broth) from the mycelia.

  • Collect the supernatant and perform a liquid-liquid extraction by mixing it with an equal volume of ethyl acetate in a separatory funnel.

  • Shake vigorously for 5 minutes and allow the layers to separate.

  • Collect the organic (upper) layer. Repeat the extraction process three times.

  • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).

  • Filter the reconstituted extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

c. Protocol for Mycelia:

  • Wash the collected mycelia with distilled water to remove residual media.

  • Lyophilize the mycelia to obtain a dry powder.

  • Grind the dried mycelia into a fine powder.

  • Perform an ultrasound-assisted extraction (UAE) by suspending a known weight of the powdered mycelia (e.g., 1 gram) in 20 mL of ethyl acetate.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4,000 rpm for 15 minutes and collect the supernatant.

  • Repeat the extraction twice more and pool the supernatants.

  • Evaporate the solvent and reconstitute the extract as described in steps 6-8 of the broth protocol.

HPLC Method for Quantification

a. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

  • Gradient Program:

    • 0-5 min: 60% A

    • 5-20 min: Linear gradient from 60% to 95% A

    • 20-25 min: 95% A (isocratic)

    • 25-30 min: Return to 60% A and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as many sesquiterpenoids lack strong chromophores and absorb at lower wavelengths).

  • Injection Volume: 10 µL

b. Preparation of Standards and Calibration Curve:

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.

  • The linearity of the method should be confirmed by a correlation coefficient (R²) of ≥ 0.999.

Method Validation

The analytical method should be validated according to standard guidelines to ensure its accuracy and reliability.[5][6][7]

  • Linearity: Assessed from the calibration curve as described above.

  • Precision: Determined by analyzing replicate injections of a sample on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be less than 2%.

  • Accuracy: Evaluated by performing a spike-recovery study. A known amount of this compound standard is added to a sample, and the recovery percentage is calculated. Recoveries are typically expected to be within 95-105%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

The quantitative data obtained from the analysis of different batches or experimental conditions should be summarized for clear comparison.

Table 1: Hypothetical Quantitative Data for this compound

Sample IDSourceThis compound Concentration (µg/mL)RSD (%) (n=3)
Batch ACulture Broth45.81.5
Batch AMycelia12.31.8
Batch BCulture Broth52.11.2
Batch BMycelia15.61.6
ControlUninoculated BrothNot DetectedN/A

Table 2: Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²)0.9995≥ 0.999
Range (µg/mL)1 - 100-
Accuracy (% Recovery)98.5% - 102.3%95% - 105%
Intra-day Precision (RSD)< 1.5%< 2%
Inter-day Precision (RSD)< 1.9%< 2%
LOD (µg/mL)0.3-
LOQ (µg/mL)1.0-

Visualizations

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Analysis & Quantification Culture Aspergillus sp. Culture Centrifuge1 Centrifugation Culture->Centrifuge1 Broth Supernatant (Broth) Centrifuge1->Broth Mycelia Mycelia Centrifuge1->Mycelia LLE Liquid-Liquid Extraction (Ethyl Acetate) Broth->LLE UAE Ultrasound-Assisted Extraction (Ethyl Acetate) Mycelia->UAE Evap1 Evaporation LLE->Evap1 Evap2 Evaporation UAE->Evap2 Recon1 Reconstitution (Methanol) Evap1->Recon1 Recon2 Reconstitution (Methanol) Evap2->Recon2 Filter1 Syringe Filtration (0.45 µm) Recon1->Filter1 Filter2 Syringe Filtration (0.45 µm) Recon2->Filter2 HPLC HPLC-UV Analysis Filter1->HPLC Filter2->HPLC Data Data Acquisition (Peak Area) HPLC->Data Quant Quantification Data->Quant Cal Calibration Curve (Standard Solutions) Cal->Quant

Caption: Workflow for the extraction and HPLC quantification of this compound.

Conceptual Signaling Pathway

Bisabolane (B3257923) sesquiterpenoids have been noted for their anti-inflammatory properties, which may involve the inhibition of key inflammatory pathways such as NF-κB.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Garbage Garbage NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes Transcription Asperbisabolane This compound Asperbisabolane->IKK Inhibits

Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound.

References

Protocol for Asperbisabolane L Extraction and Purification: Application Notes for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asperbisabolane L is a phenolic bisabolane (B3257923) sesquiterpenoid isolated from the deep-sea-derived fungus Aspergillus sydowii MCCC 3A00324. This class of compounds has demonstrated noteworthy biological activities, including anti-inflammatory effects. This document provides a detailed protocol for the extraction, purification, and characterization of this compound, based on the methodologies reported for a series of analogous compounds (Asperbisabolanes A-N) from the same fungal strain. Additionally, it outlines the known signaling pathway associated with the anti-inflammatory action of related bisabolane sesquiterpenoids.

Data Presentation

Table 1: Summary of Chromatographic Purification Steps for Asperbisabolanes
Chromatographic TechniqueStationary PhaseMobile Phase System (Gradient)Fraction Collected
Column Chromatography (CC)Silica (B1680970) Gel (200-300 mesh)Petroleum Ether/Ethyl Acetate (B1210297) (v/v), gradient from 50:1 to 1:17 Fractions (Fr.1 - Fr.7)
Column Chromatography (CC)Silica Gel (200-300 mesh)Dichloromethane/Methanol (v/v), gradientSubfractions from Fr. 5
Reversed-Phase HPLCC18Acetonitrile (B52724)/Water (v/v), gradientPure this compound

Note: This table represents a general scheme for the purification of Asperbisabolanes as specific details for this compound were not individually reported in the accessible literature.

Experimental Protocols

Fungal Fermentation

A detailed protocol for the fermentation of Aspergillus sydowii MCCC 3A00324 is crucial for the production of this compound.

Materials:

  • Aspergillus sydowii MCCC 3A00324 strain

  • Potato Dextrose Broth (PDB) medium

  • Erlenmeyer flasks (1 L)

  • Shaker incubator

Procedure:

  • Inoculate the seed culture of Aspergillus sydowii MCCC 3A00324 into 1 L Erlenmeyer flasks containing PDB medium.

  • Incubate the flasks on a shaker at a specified temperature and agitation speed for a period sufficient to allow for substantial growth and secondary metabolite production.

  • Monitor the culture for growth and contamination.

  • After the incubation period, harvest the entire culture broth for extraction.

Extraction of Crude Metabolites

Materials:

  • Fermented culture broth of Aspergillus sydowii MCCC 3A00324

  • Ethyl acetate (EtOAc), analytical grade

  • Large-capacity separatory funnels

  • Rotary evaporator

Procedure:

  • Pool the fermented culture broth from all flasks.

  • Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate. Repeat this extraction three times to ensure complete recovery of secondary metabolites.

  • Combine the organic (ethyl acetate) layers from all extractions.

  • Dry the combined organic phase over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentrate the dried ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques.

3.1. Silica Gel Column Chromatography (Initial Fractionation)

Materials:

  • Crude extract

  • Silica gel (200-300 mesh)

  • Glass chromatography column

  • Solvents: Petroleum Ether, Ethyl Acetate, Dichloromethane, Methanol

  • Fraction collector and collection tubes

Procedure:

  • Prepare a silica gel slurry in petroleum ether and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.

  • Elute the column with a stepwise gradient of petroleum ether and ethyl acetate (v/v), starting from 50:1 and gradually increasing the polarity to 1:1.

  • Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine fractions with similar TLC profiles. The fractions containing Asperbisabolanes are further processed.

3.2. Further Chromatographic Purification

Procedure:

  • Subject the fraction containing the target compounds (e.g., Fr. 5) to further silica gel column chromatography using a dichloromethane-methanol gradient to achieve finer separation.

  • The resulting subfractions are then purified by reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column.

  • Elute the HPLC column with a gradient of acetonitrile and water to isolate pure this compound.

  • Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.

Structure Elucidation and Characterization

The structure of the purified this compound is confirmed using various spectroscopic methods.

Techniques:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry.

Mandatory Visualization

Experimental Workflow for this compound Isolation

Extraction_Purification_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis Fermentation Aspergillus sydowii MCCC 3A00324 Fermentation in PDB Medium Extraction Liquid-Liquid Extraction with Ethyl Acetate Fermentation->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SilicaCC1 Silica Gel Column Chromatography (Petroleum Ether/EtOAc Gradient) CrudeExtract->SilicaCC1 Fractions Fractions (Fr.1-7) SilicaCC1->Fractions SilicaCC2 Silica Gel Column Chromatography (DCM/MeOH Gradient) Fractions->SilicaCC2 Subfractions Subfractions SilicaCC2->Subfractions RPHPLC Reversed-Phase HPLC (ACN/H2O Gradient) Subfractions->RPHPLC PureCompound Pure this compound RPHPLC->PureCompound Analysis Spectroscopic Analysis (HRESIMS, NMR) PureCompound->Analysis

Caption: Workflow for the extraction and purification of this compound.

Anti-inflammatory Signaling Pathway of Bisabolane Sesquiterpenoids

Some bisabolane sesquiterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1]

NFkB_Pathway_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p p-IκBα IKK->IkBa_p IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_dimer NF-κB (p65/p50) IkBa_deg->NFkB_dimer releases NFkB_translocation Nuclear Translocation NFkB_dimer->NFkB_translocation ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_translocation->ProInflammatoryGenes activates Asperbisabolane Bisabolane Sesquiterpenoids Asperbisabolane->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by bisabolane sesquiterpenoids.

References

Troubleshooting & Optimization

Technical Support Center: Asperbisabolane L Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Asperbisabolane L for bioassay applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound belongs to the bisabolane-type sesquiterpenoids, a class of natural products known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1] Like many hydrophobic natural products, this compound is likely to have poor aqueous solubility. This can lead to several challenges in bioassays, such as precipitation of the compound in aqueous buffers or cell culture media, leading to inaccurate and unreliable experimental results.[2][3][4]

Q2: What are the recommended initial steps for dissolving this compound?

For a hydrophobic compound like this compound, the initial solvent of choice is typically high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4][5] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.[5][6]

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

This is a common issue known as "antisolvent precipitation" or "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[5][6] Refer to the troubleshooting guides below for a systematic approach to resolving this issue.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally at 0.1% or lower, to minimize solvent-induced toxicity and off-target effects.[4][7] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.

Q5: How can I visually identify compound precipitation in my assay?

Precipitation can be identified by observing cloudiness or turbidity in the solution, the presence of visible particles, or the formation of crystalline structures. This can be observed by the naked eye or under a microscope. For a more quantitative measure, the turbidity of a solution in a microplate can be assessed by measuring the absorbance at a wavelength of around 600-650 nm.[5][6]

Troubleshooting Guides

Guide 1: Initial Assessment of this compound Solubility

This guide outlines a protocol to determine the approximate aqueous solubility of your this compound stock solution.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).[5]

  • Dilution into Aqueous Buffer: In a clear 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your aqueous assay buffer (e.g., PBS, cell culture media). This results in a 1:100 dilution and a final DMSO concentration of 1%.[5]

  • Incubation and Observation: Seal the plate and shake it at room temperature for 1-2 hours.[5] Visually inspect each well for signs of precipitation.

  • Quantitative Measurement (Optional): Measure the turbidity of each well by reading the absorbance at 620 nm using a plate reader. An increase in absorbance compared to the DMSO-only control indicates precipitation.[5] The highest concentration that remains clear is your approximate kinetic solubility under these conditions.

Guide 2: Systematic Approach to Improving this compound Solubility

If you encounter precipitation, follow this workflow to systematically improve the solubility of this compound for your bioassays.

Solubility_Workflow A Precipitation Observed B Step 1: Optimize Dilution Technique A->B C Step 2: Reduce Final Concentration B->C F Solution Clear? C->F D Step 3: Introduce a Co-solvent E Step 4: Utilize Excipients D->E H Re-evaluate Assay Parameters E->H F->D No G Proceed with Bioassay F->G Yes Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB sequesters IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound This compound->IKK inhibits Gene_Expression Inflammatory Gene Expression NF-κB_n->Gene_Expression induces

References

Technical Support Center: Asperbisabolane L Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for Asperbisabolane L are not extensively available in public literature. This guide provides a framework based on the general principles of stability testing for sesquiterpenoids and other natural products, intended to assist researchers in designing and troubleshooting their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical factors that can cause the degradation of this compound?

A1: Like many sesquiterpenoids, this compound is susceptible to degradation under various environmental conditions. Key factors include exposure to acidic or basic pH, high temperatures, light (especially UV), and oxidizing agents. The inherent chemical structure, including the presence of double bonds and hydroxyl groups, can be prone to specific reactions like hydrolysis, oxidation, and isomerization.

Q2: How can I monitor the stability of this compound in my samples?

A2: A stability-indicating analytical method is crucial for monitoring the concentration of this compound and detecting its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.[1][2][3][4] The method should be validated to ensure it can separate the intact compound from any potential degradants.[5]

Q3: What are forced degradation studies and why are they necessary for this compound?

A3: Forced degradation, or stress testing, involves intentionally exposing this compound to harsh conditions (e.g., strong acids/bases, high heat, intense light, oxidizing agents) to accelerate its degradation.[6][7][8][9] These studies are essential for:

  • Identifying potential degradation products and pathways.[9][10]

  • Developing and validating a stability-indicating analytical method.[1][8]

  • Understanding the intrinsic stability of the molecule.[1][9]

Q4: What are the common challenges in the stability testing of natural products like this compound?

A4: Natural products present unique challenges in stability testing due to their complex structures and potential for a wide range of degradation pathways.[11] Batch-to-batch variability in purity and the presence of minor related compounds can also complicate the analysis.[11]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed under ambient storage conditions.

  • Possible Cause: The storage conditions may be inappropriate. Factors like temperature, humidity, and light exposure can significantly accelerate degradation.[11]

  • Troubleshooting Steps:

    • Review storage conditions. Store samples in a cool, dark, and dry place.

    • Consider storing aliquots under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Use amber vials or light-protective containers to shield from light.

Issue 2: Multiple unknown peaks appear in the HPLC chromatogram during a stability study.

  • Possible Cause: These could be degradation products, impurities from the sample matrix, or artifacts from the analytical method itself.

  • Troubleshooting Steps:

    • Perform a forced degradation study to see if the same peaks are generated under stress conditions.

    • Analyze a placebo or blank sample (if in a formulation) to rule out excipient-related peaks.

    • Use a photodiode array (PDA) detector with your HPLC to check for peak purity.

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the unknown peaks to aid in their identification.

Issue 3: Inconsistent stability results are obtained between different batches of this compound.

  • Possible Cause: Natural products can have inherent variability between batches due to differences in isolation and purification.[11]

  • Troubleshooting Steps:

    • Ensure a consistent and robust purification protocol for this compound.

    • Thoroughly characterize each new batch with techniques like NMR, MS, and HPLC to confirm identity and purity before initiating stability studies.

    • Document the purity profile of each batch to correlate with stability data.

Hypothetical Data from Forced Degradation Studies

The following table summarizes potential outcomes from a forced degradation study on this compound, illustrating how the data can be presented.

Stress ConditionDurationTemperatureThis compound Remaining (%)Number of Degradation ProductsMajor Degradant Peak (RT, min)
0.1 M HCl24 hours60°C75.228.5
0.1 M NaOH24 hours60°C68.937.2, 9.1
3% H₂O₂24 hours25°C82.546.8
Thermal48 hours80°C91.3110.3
Photolytic (UV)24 hours25°C88.728.9

Experimental Protocols

Protocol 1: Forced Degradation of this compound

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound (high purity solid)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • Amber HPLC vials

  • pH meter

  • Oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. Dissolve in methanol for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound (in methanol) in a photostability chamber to UV light for 24 hours.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Materials:

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Forced degradation samples from Protocol 1

  • Acetonitrile (HPLC grade)

  • Water with 0.1% formic acid (HPLC grade)

Methodology:

  • Initial Chromatographic Conditions:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for the lambda max of this compound (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Inject the control (unstressed) sample of this compound to determine its retention time.

    • Inject each of the forced degradation samples.

    • Adjust the gradient profile of the mobile phase to achieve adequate separation between the parent peak and all degradation product peaks.

    • Ensure that the this compound peak is pure in all stressed samples using a PDA detector.

Visualizations

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Acid Acidic Conditions Hydrolyzed_Product_A Hydrolyzed Product A Acid->Hydrolyzed_Product_A Base Basic Conditions Hydrolyzed_Product_B Hydrolyzed Product B Base->Hydrolyzed_Product_B Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Oxidized_Product_C Oxidized Product C Oxidizing_Agent->Oxidized_Product_C Oxidized_Product_D Oxidized Product D Oxidizing_Agent->Oxidized_Product_D Asperbisabolane_L This compound Asperbisabolane_L->Acid H+ Asperbisabolane_L->Base OH- Asperbisabolane_L->Oxidizing_Agent [O]

Caption: Hypothetical degradation pathways of this compound.

start Start: Pure this compound stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc_dev Develop Stability-Indicating HPLC Method stress->hplc_dev inject Inject Stressed Samples into HPLC hplc_dev->inject analyze Analyze Chromatograms (Peak Purity, Resolution) inject->analyze identify Identify Degradation Products (e.g., LC-MS) analyze->identify end End: Validated Method & Degradation Profile identify->end start Unexpected Peak in Chromatogram is_in_blank Is the peak present in the blank/placebo? start->is_in_blank is_in_stressed Is the peak present in forced degradation samples? is_in_blank->is_in_stressed No result1 Peak is from excipients or solvent. is_in_blank->result1 Yes check_purity Is the main peak pure (PDA analysis)? is_in_stressed->check_purity No result2 Peak is likely a degradation product. is_in_stressed->result2 Yes result3 Peak could be a process impurity from synthesis. check_purity->result3 Yes result4 Co-elution occurring. Optimize HPLC method. check_purity->result4 No yes1 Yes no1 No yes2 Yes no2 No yes3 Yes no3 No

References

Technical Support Center: Asperbisabolane L Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Asperbisabolane L and other similar sesquiterpenoids.

Troubleshooting Crystallization Issues

Crystallization is a critical technique for the purification of solid compounds.[1] The process relies on the principle that compounds are typically more soluble in hot solvents than in cold ones.[1] When a saturated hot solution cools, the solute's solubility decreases, leading to the formation of pure crystals.[1] However, various issues can arise during this process.

FAQs and Troubleshooting Guides

Q1: Why are no crystals forming in my solution?

A1: The absence of crystal formation is a common issue that can stem from several factors:

  • The solution is not saturated: This is the most frequent cause. If the solution is not saturated, the solute concentration is too low for crystals to form upon cooling.

    • Solution: Try evaporating some of the solvent to increase the concentration of this compound.[2] You can do this by gently heating the solution or by blowing a stream of inert gas (like nitrogen) over the surface. Afterwards, allow the solution to cool again.

  • Too much solvent was used: An excess of solvent will keep the compound dissolved even at lower temperatures, preventing crystallization.

    • Solution: If you suspect too much solvent was used, you can try to concentrate the solution by removing some of the solvent.[3]

  • The cooling process is too slow or the final temperature is not low enough:

    • Solution: Ensure the solution is allowed to cool to room temperature and then in an ice bath to maximize crystal formation.[4]

  • The presence of impurities: Impurities can sometimes inhibit crystal nucleation.[5]

    • Solution: If you suspect impurities are the problem, you may need to perform another purification step, such as column chromatography, before attempting crystallization again.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of your compound is lower than the temperature of the solution or if there are significant impurities.

  • Solution:

    • Re-dissolve the oil by warming the mixture.

    • Add a small amount of additional solvent to decrease the saturation slightly.

    • Allow the solution to cool much more slowly. This can be achieved by insulating the flask or letting it cool in a dewar.

    • If the problem persists, consider using a different solvent or a solvent mixture.

    • Further purification of the material before crystallization might be necessary.

Q3: The crystallization is happening too quickly. Why is this a problem and how can I fix it?

A3: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of purification.[3] Ideally, crystal formation should be a slow and gradual process.

  • Solution:

    • Add more solvent: Reheat the solution to dissolve the crystals and then add a small amount of additional solvent. This will make the solution slightly less saturated and slow down the rate of crystal growth upon cooling.[3]

    • Slow down the cooling rate: Insulate the flask to allow for gradual cooling. Avoid placing the hot flask directly into an ice bath.

Q4: I have a very low yield of crystals. What are the possible reasons?

A4: A low yield can be frustrating. Here are some potential causes:

  • Using too much solvent: As mentioned before, excess solvent will keep a significant portion of your compound dissolved in the mother liquor.

    • Solution: Before filtering, check the mother liquor for dissolved product by taking a small sample and evaporating the solvent. If a significant amount of solid remains, you may need to concentrate the mother liquor and cool it again to recover more crystals.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper.

    • Solution: Ensure all glassware is pre-heated, and perform the filtration as quickly as possible.

  • Incomplete crystallization: The cooling period may have been too short or the final temperature not low enough.

    • Solution: Allow sufficient time for cooling and use an ice bath to maximize the yield.

Data Presentation

TrialSolvent SystemVolume (mL)Temperature (°C) for DissolutionCooling MethodCrystal Formation TimeYield (mg)Crystal Quality (visual inspection)
1
2
3
4
5

Experimental Protocols

General Protocol for the Crystallization of a Sesquiterpenoid Solid

This protocol provides a general framework. The choice of solvent and specific temperatures will need to be optimized for this compound.

1. Solvent Selection:

  • The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
  • Common solvents to screen for the crystallization of sesquiterpenoids include hexanes, ethyl acetate, acetone, methanol, and mixtures thereof.

2. Dissolution:

  • Place the crude this compound solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent.
  • Gently heat the mixture with swirling until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the elevated temperature.

3. Cooling and Crystallization:

  • Once a clear solution is obtained, remove it from the heat source.
  • Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin during this stage.
  • To maximize the yield, place the flask in an ice bath for at least 30 minutes.

4. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
  • Allow the crystals to air-dry on the filter paper or in a desiccator.

Mandatory Visualization

Caption: Troubleshooting workflow for this compound crystallization.

G cluster_pathway Hypothetical Anti-Inflammatory Signaling Pathway Asperbisabolane_L This compound IKK IKK Asperbisabolane_L->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates (by degrading IκBα) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) NFkB->Inflammatory_Genes activates transcription of

Caption: Hypothetical anti-inflammatory signaling pathway for a natural product.

References

Technical Support Center: Asperbisabolane L Isomer Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Asperbisabolane L is a hypothetical compound for the purpose of this guide. The following protocols and troubleshooting advice are based on established principles for the chiral separation of terpene-like small molecules and are intended to serve as a general framework.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for separating this compound isomers?

A1: The most common and effective method for separating chiral isomers like this compound is High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point due to their broad applicability for terpene-like structures.

Q2: I am not getting any separation between my this compound isomers. What should I do?

A2: A complete lack of separation indicates that the chiral stationary phase and mobile phase combination is not suitable. The first step is to screen different chiral columns. If you are using a cellulose-based column, try an amylose-based one, or vice-versa. Additionally, switching the chromatography mode can be effective. If you are using normal-phase, consider reversed-phase or polar organic mode, as the mechanism of interaction between the analyte and the stationary phase will be different, potentially leading to separation.

Q3: My peaks are broad and tailing. How can I improve the peak shape?

A3: Peak tailing can be caused by several factors. If all peaks are tailing, it could be a system-level issue such as extra-column volume; ensure tubing is as short and narrow as possible.[1] If only the analyte peaks are tailing, it could be due to secondary interactions with the column. For basic compounds, adding a small amount of a basic modifier to the mobile phase (like triethylamine (B128534) in normal phase) can help. For acidic compounds, an acidic modifier may be required. Also, consider issues like a partially plugged column frit, which can be addressed by back-flushing the column or using an inline filter.[2][3]

Q4: My retention times are drifting between injections. How can I improve reproducibility?

A4: Poor reproducibility in chiral HPLC is often a significant challenge.[1] Ensure your mobile phase is prepared consistently and accurately. Chiral stationary phases can require longer equilibration times than standard columns, so make sure the column is fully equilibrated before starting your run. A column oven is crucial to maintain a stable temperature, as minor fluctuations can significantly impact selectivity and retention times.[1]

Troubleshooting Guides

This guide will help you systematically troubleshoot and improve the separation between your this compound isomers.

Troubleshooting Decision Tree for Poor Resolution

G cluster_0 Troubleshooting Steps for Co-elution cluster_1 Optimization for Partial Separation start Poor Isomer Resolution c1 Is there any peak separation at all (e.g., a shoulder or broad peak)? start->c1 c2 No: Complete Co-elution c1->c2 No c3 Yes: Partial Separation c1->c3 Yes s1 Screen different Chiral Stationary Phases (e.g., switch from cellulose to amylose) c2->s1 o1 Optimize Mobile Phase (Adjust modifier percentage) c3->o1 s2 Change Chromatography Mode (e.g., Normal Phase -> Reversed Phase) s1->s2 o2 Lower the Flow Rate o1->o2 o3 Vary the Column Temperature o2->o3 o4 Is resolution now acceptable? o3->o4 o4->c2 No o5 Consider Preparative Chromatography o4->o5 Yes

Caption: Decision tree for troubleshooting poor isomer resolution.

In preparative chromatography, sample solubility is critical. If your this compound sample is precipitating, it can block the system and ruin the separation.

Q: My sample is precipitating in the mobile phase. What can I do?

A:

  • Change Mobile Phase: Look for an alternative mobile phase combination in which your sample has higher solubility. This might involve switching from a heptane-based system to one with methyl-tert-butyl ether (MTBE) or tetrahydrofuran (B95107) (THF).[4]

  • Inject in a Stronger Solvent: Dissolve your sample in a stronger, miscible solvent than the mobile phase for injection. Be aware that this can affect peak shape, so use the smallest possible injection volume.

  • Thermostat the Sample Solution: Gently warming the sample solution (if the compound is stable) can sometimes improve solubility.[4]

  • Preliminary Purification: If the insolubility is due to impurities, a preliminary filtration or a simple flash chromatography step might be necessary.[4]

Experimental Protocols

This protocol outlines a general approach for screening different columns and mobile phases to find an initial separation condition.

  • Column Selection:

    • Column 1: Cellulose-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))

    • Column 2: Amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase Systems (Normal Phase):

    • System A: n-Heptane / Isopropanol (90:10 v/v)

    • System B: n-Heptane / Ethanol (95:5 v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 5 µL

    • Sample Concentration: 1 mg/mL in mobile phase

  • Procedure:

    • Equilibrate Column 1 with Mobile Phase System A for at least 30 minutes or until a stable baseline is achieved.

    • Inject the racemic standard of this compound.

    • Analyze the chromatogram for any signs of peak separation.

    • Repeat for all combinations of columns and mobile phase systems.

General Workflow for this compound Purification

G start Crude this compound Mixture step1 Analytical Method Development (Chiral HPLC/SFC Screening) start->step1 step2 Identify Optimal Stationary and Mobile Phase step1->step2 step3 Method Optimization (Flow rate, Temperature, Modifiers) step2->step3 step4 Scale-up to Preparative Chromatography step3->step4 step5 Fraction Collection of Isomer 1 and Isomer 2 step4->step5 step6 Purity Analysis of Collected Fractions (Analytical Chiral HPLC) step5->step6 end Pure this compound Isomers step6->end

Caption: General experimental workflow for isomer purification.

Data Presentation

Column TypeMobile Phase (Heptane/Alcohol)Isomer 1 Ret. Time (min)Isomer 2 Ret. Time (min)Resolution (Rs)
Cellulose-DMPCIsopropanol (90/10)8.28.91.1
Cellulose-DMPCEthanol (95/5)10.510.50.0
Amylose-DMPCIsopropanol (90/10)7.57.50.0
Amylose-DMPCEthanol (95/5)9.110.21.8

DMPC: Dimethylphenylcarbamate

Flow Rate (mL/min)Isomer 1 Ret. Time (min)Isomer 2 Ret. Time (min)Resolution (Rs)Backpressure (bar)
1.56.16.81.6120
1.09.110.21.880
0.811.412.82.165
0.518.220.52.240

References

Technical Support Center: Overcoming Low Yield in Bisabolane Sesquiterpenoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of bisabolane (B3257923) sesquiterpenoids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their synthetic routes. The following guides and FAQs address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in Grignard Reaction for Tertiary Alcohol Formation

Q1: My Grignard reaction to form the tertiary alcohol precursor to the bisabolane skeleton is giving a low yield, with a significant amount of the starting ketone recovered. What is causing this and how can I improve the yield?

A1: Low yields in Grignard reactions with ketones, especially those that are sterically hindered, are often due to competing side reactions, primarily enolization and reduction.

  • Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of the ketone to form an enolate. This enolate is then protonated during aqueous workup, regenerating the starting ketone.

  • Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol through a six-membered ring transition state (Meerwein–Ponndorf–Verley-type reduction).

Troubleshooting Steps & Optimization:

  • Choice of Solvent: The solvent can significantly impact the reaction outcome. While THF is common, consider using a less coordinating solvent like diethyl ether or a mixture of solvents to potentially reduce enolization.

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) prior to the Grignard reagent can effectively suppress enolization.[1] The in-situ formation of an organocerium reagent, which is less basic but still highly nucleophilic, favors the desired 1,2-addition to the carbonyl group.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions. Slower addition of the Grignard reagent at low temperatures can also be beneficial.

  • Grignard Reagent Purity and Titration: Ensure the Grignard reagent is freshly prepared or properly stored and titrated before use to accurately determine its concentration. Old or poorly stored Grignard reagents can contain magnesium halides and other species that may promote side reactions.

  • Alternative Organometallic Reagents: If enolization remains a significant issue, consider using organolithium reagents, which are generally more reactive and may favor addition over enolization, although they can also be more prone to side reactions if not handled carefully.

Issue 2: Inefficient Carbon-Carbon Bond Formation via Halogen-Lithium Exchange

Q2: I am experiencing a low yield in the coupling of my aryl bromide with a ketone via a halogen-lithium exchange. What are the critical parameters to control for this reaction?

A2: Halogen-lithium exchange is a powerful method for C-C bond formation but is highly sensitive to reaction conditions. Low yields can often be attributed to issues with the exchange reaction itself or subsequent side reactions.

Troubleshooting Steps & Optimization:

  • Temperature: This is a critical parameter. The halogen-lithium exchange is typically very fast, even at low temperatures. It is crucial to maintain a very low temperature (usually -78 °C or lower) to prevent side reactions of the highly reactive aryllithium intermediate, such as reaction with the solvent or other electrophiles.

  • Reagent Purity: Use high-purity organolithium reagents (n-BuLi, s-BuLi, or t-BuLi). The concentration of commercially available organolithium reagents should be determined by titration before use.

  • Solvent and Additives: Anhydrous, non-protic solvents like THF or diethyl ether are essential. The presence of coordinating agents like TMEDA can sometimes accelerate the exchange but may also influence the reactivity of the resulting organolithium species.

  • Order of Addition: Typically, the aryl bromide is dissolved in the anhydrous solvent, cooled to a very low temperature, and then the organolithium reagent is added dropwise. After a short period for the exchange to complete, the electrophile (ketone) is added.

  • Competing Reactions: The generated aryllithium is a strong base and can participate in side reactions like enolization of the ketone. Adding the ketone slowly at a very low temperature can help to mitigate this.

Issue 3: Poor Stereocontrol in the Synthesis of Chiral Bisabolanes

Q3: My synthesis of a chiral bisabolane sesquiterpenoid is resulting in a low diastereomeric or enantiomeric excess. How can I improve the stereoselectivity?

A3: Achieving high stereocontrol is a common challenge in the synthesis of natural products.[2] The strategies to address this depend on the specific reaction where stereochemistry is being set.

Troubleshooting Steps & Optimization:

  • Chiral Auxiliaries: Employing a chiral auxiliary on one of the reactants can effectively control the stereochemical outcome of a reaction. The auxiliary is typically removed in a subsequent step.

  • Asymmetric Catalysis: Utilize a chiral catalyst to favor the formation of one enantiomer over the other. For instance, in reductions of ketones or additions to carbonyls, chiral ligands complexed to a metal center can provide a chiral environment.

  • Substrate-Controlled Diastereoselection: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. Careful selection of reagents and reaction conditions can enhance this effect. For example, in the reduction of a ketone, bulky reducing agents may preferentially attack from the less hindered face.

  • Enzymatic Resolutions: Lipases and other enzymes can be used for the kinetic resolution of racemic mixtures, for example, by selectively acylating one enantiomer of an alcohol, allowing for the separation of the two enantiomers.[2]

  • Reaction Conditions: Temperature, solvent, and the nature of any additives can all influence the transition state of a reaction and thereby its stereoselectivity. Systematically screening these parameters can lead to significant improvements.

Quantitative Data Summary

The following tables summarize yields for key reactions in the synthesis of various bisabolane sesquiterpenoids, providing a benchmark for comparison.

Table 1: Yields of Tertiary Alcohol Formation via Grignard/Organolithium Addition

Aryl Halide PrecursorKetoneOrganometallic ReagentYield of Tertiary AlcoholReference
4-Bromotoluene6-methylhept-5-en-2-onen-BuLi, then ketone84%[3]
4-Bromo-2-methoxy-1-methylbenzene6-methylhept-5-en-2-onen-BuLi, then ketone90%[4]
1-Bromo-2,5-dimethoxy-4-methylbenzene6-methylhept-5-en-2-onen-BuLi, then ketone90%[4]

Table 2: Yields of Reduction of Tertiary Alcohols

Tertiary AlcoholReduction ConditionsYield of Reduced ProductReference
2-(p-tolyl)-6-methylhept-5-en-2-olH₂, Pd/C93%[4]
2-(3-methoxy-4-methylphenyl)-6-methylhept-5-en-2-olH₂, Pd/C93%[4]
2-(2,5-dimethoxy-4-methylphenyl)-6-methylhept-5-en-2-olH₂, Pd/C94%[4]

Experimental Protocols

Protocol 1: Synthesis of a Tertiary Alcohol via Halogen-Lithium Exchange and Ketone Addition

This protocol is adapted from the synthesis of (±)-curcumene precursors.[3][4]

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add the aryl bromide dissolved in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi dropwise via the dropping funnel over 20 minutes, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of 6-methylhept-5-en-2-one in anhydrous THF dropwise over 20 minutes, again maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired tertiary alcohol.

Protocol 2: Reduction of a Tertiary Benzylic Alcohol

This protocol describes the hydrogenolysis of the tertiary alcohol to the corresponding alkane.[4]

Materials:

  • Tertiary alcohol (e.g., 2-(p-tolyl)-6-methylhept-5-en-2-ol) (1.0 equiv)

  • Methanol (B129727)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the tertiary alcohol in methanol in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with H₂ or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: Reduction A Aryl Bromide + Ketone B Halogen-Lithium Exchange (-78 °C, n-BuLi) A->B 1 C Tertiary Alcohol B->C 2 D Hydrogenolysis (H₂, Pd/C) C->D 3 E Bisabolane Skeleton D->E 4

Caption: A generalized workflow for the synthesis of a bisabolane skeleton.

troubleshooting_grignard Start Low Yield in Grignard Reaction Problem1 Side Reaction: Enolization Start->Problem1 Problem2 Side Reaction: Reduction Start->Problem2 Problem3 Poor Reagent Quality Start->Problem3 Solution1a Use CeCl₃ additive Problem1->Solution1a Solution1b Lower Reaction Temperature Problem1->Solution1b Solution2 Use Grignard without β-hydrogens Problem2->Solution2 Solution3 Titrate Grignard Reagent Problem3->Solution3

Caption: Troubleshooting logic for low-yielding Grignard reactions.

References

Asperbisabolane L Scale-Up Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Asperbisabolane L. The information is designed to address common challenges encountered when transitioning from laboratory-scale to pilot-plant or manufacturing-scale production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis, from gram to kilogram scale.

Problem IDQuestionPossible CausesSuggested Solutions
ASPL-TS-001Low reaction yield upon scaling up a key cyclization step.1. Inefficient mixing or heat transfer in larger reactors, leading to localized "hot spots" and side reactions.[1] 2. Altered reaction kinetics at a larger scale.[1] 3. Degradation of starting materials or product due to longer reaction and work-up times.1. Characterize the impact of mixing and heat transfer at the lab scale to define critical process parameters before scaling up. 2. Re-optimize reaction temperature and reagent addition rates at the pilot scale. 3. Consider using a continuous flow reactor for better control over reaction parameters.[2]
ASPL-TS-002Inconsistent product purity and impurity profile between batches.1. Variations in raw material quality. 2. "Hot spots" in the reactor leading to side reactions. 3. Inconsistent work-up and purification procedures.1. Establish stringent quality control specifications for all starting materials. 2. Ensure uniform heating and mixing in the reactor. 3. Standardize all work-up and purification protocols and ensure they are strictly followed.
ASPL-TS-003Difficulty in isolating the final product by crystallization.1. Changes in crystal form (polymorphism) at a larger scale. 2. Product "oiling out" instead of crystallizing due to impurities. 3. Inefficient filtration due to fine particle size.1. Conduct a polymorphism screen to identify the most stable crystal form. 2. Optimize the crystallization solvent system and cooling profile. 3. Study the effect of agitation rate on particle size during crystallization.
ASPL-TS-004Exothermic reaction becoming difficult to control at a larger scale.1. Reduced surface-area-to-volume ratio in larger reactors, leading to less efficient heat dissipation.1. Ensure the reactor's cooling system is adequate for the heat load. 2. Adjust the rate of reagent addition to control the rate of heat generation. 3. Use a solvent with a higher boiling point to absorb more heat.
ASPL-TS-005Higher than expected levels of residual solvent in the final product.1. Inefficient drying at a larger scale. 2. Trapping of solvent within the crystal lattice.1. Optimize drying parameters (temperature, vacuum, time). 2. Investigate different crystallization solvents to find one that is less likely to be incorporated into the crystal structure.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of sesquiterpenoids like this compound?

A1: The primary challenges in scaling up sesquiterpenoid synthesis include managing their complex molecular structures, ensuring stereochemical control, maintaining yield and scalability, and overcoming functional group compatibility issues.[2][[“]] The transition from lab to large-scale production often reveals problems with reaction kinetics, heat transfer, and mixing that were not apparent at a smaller scale.[1]

Q2: How can I improve the reproducibility of my reaction when scaling up?

A2: To improve reproducibility, it is crucial to establish robust process controls. This includes stringent quality control of starting materials, precise control over reaction parameters (temperature, pressure, addition rates, mixing speed), and standardized work-up and purification procedures. Implementing Process Analytical Technology (PAT) can also help monitor and control the reaction in real-time.

Q3: What are the key safety considerations when scaling up a multi-step synthesis?

A3: Key safety considerations include a thorough understanding of the thermal hazards of each reaction step (especially exotherms), the toxicity of all reagents and intermediates, and the potential for runaway reactions. A formal process hazard analysis (PHA) should be conducted before any scale-up. Ensure that appropriate engineering controls (e.g., reactor cooling systems, pressure relief devices) and personal protective equipment (PPE) are in place.

Q4: My purification by column chromatography is not scalable. What are the alternatives?

A4: For large-scale purification, alternatives to column chromatography include crystallization, distillation (if the compound is volatile and thermally stable), and preparative high-performance liquid chromatography (HPLC). Developing a robust crystallization method is often the most cost-effective and scalable solution for solid compounds.

Experimental Protocols

Protocol 1: Scale-Up of a Representative Grignard Reaction

This protocol describes the addition of a vinyl Grignard reagent to a ketone precursor, a common step in terpenoid synthesis.

  • Reactor Preparation: A 100 L glass-lined reactor is dried by heating under vacuum and then purged with nitrogen.

  • Reagent Charging: The ketone precursor (5 kg, 1 equivalent) is dissolved in anhydrous THF (50 L) and charged to the reactor. The solution is cooled to 0 °C.

  • Grignard Addition: Vinylmagnesium bromide (1.0 M in THF, 1.2 equivalents) is added dropwise via a peristaltic pump over 2 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) every 30 minutes.

  • Quenching: Once the reaction is complete, it is slowly quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (20 L) while maintaining the temperature below 15 °C.

  • Work-up: The layers are separated, and the aqueous layer is extracted with methyl tert-butyl ether (MTBE) (2 x 20 L). The combined organic layers are washed with brine (20 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by crystallization from a mixture of heptane (B126788) and ethyl acetate.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Grignard Reaction
ParameterLab-Scale (1 g)Pilot-Scale (1 kg)
Reactant A (Ketone) 1.0 g1.0 kg
Reactant B (Grignard) 1.2 eq1.2 eq
Solvent Volume 10 mL10 L
Reaction Time 1 hour4 hours
Max. Temperature 5 °C10 °C
Yield (Crude) 95%85%
Purity (by HPLC) 98%92%

Visualizations

G This compound Synthesis Workflow A Starting Material (Commercially Available Terpene) B Step 1: Functional Group Interconversion A->B C Step 2: Key Cyclization Reaction B->C D Step 3: Stereoselective Reduction C->D E Step 4: Final Functionalization and Deprotection D->E F Crude this compound E->F G Purification (Crystallization) F->G H Final Product: This compound G->H

Caption: High-level overview of the synthetic workflow for this compound.

G Troubleshooting Low Yield in Cyclization start Low Yield in Step 2 (Cyclization) q1 Was the starting material pure? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the reaction temperature stable? a1_yes->q2 sol1 Re-purify starting material and repeat. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is mixing efficient? a2_yes->q3 sol2 Improve reactor cooling and monitor for hot spots. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consult with process chemistry team. a3_yes->end sol3 Increase agitation speed or use a different impeller. a3_no->sol3

Caption: A decision tree for troubleshooting low yield in the key cyclization step.

References

"minimizing epimerization during Asperbisabolane L synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the key stereochemical challenges in the synthesis of Asperbisabolane L and related bisabolane (B3257923) sesquiterpenes?

The primary stereochemical challenge lies in the diastereoselective construction of the two contiguous stereocenters in the side chain. One of these is a benzylic stereocenter, which can be prone to epimerization under non-optimized reaction conditions. Achieving high diastereoselectivity during bond formation and preventing subsequent epimerization are critical for a successful synthesis.

Q2: What is epimerization and why is it a concern in the synthesis of this compound?

Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the context of this compound synthesis, the benzylic proton is susceptible to abstraction by base, leading to a planar intermediate. Subsequent re-protonation can occur from either face, resulting in a mixture of diastereomers (epimers). This erodes the stereochemical purity of the desired product and can lead to difficult purification steps.

Q3: What general strategies can be employed to minimize epimerization?

Minimizing epimerization generally involves careful control of reaction conditions to favor the kinetically controlled product and avoid conditions that allow for thermodynamic equilibration. Key strategies include:

  • Low Temperatures: Running reactions at low temperatures can prevent the input of sufficient energy to overcome the activation barrier for the reverse reaction (deprotonation), thus kinetically trapping the desired diastereomer.

  • Choice of Base/Reagents: Using non-nucleophilic, sterically hindered bases can selectively deprotonate the desired position without promoting side reactions. The choice of coupling reagents and catalysts is also crucial.

  • Anhydrous Conditions: Meticulous control of anhydrous conditions is often necessary, as trace amounts of water can facilitate proton exchange and lead to epimerization.

  • Reaction Time: Shorter reaction times can favor the kinetic product before equilibration to the more stable diastereomer can occur.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Diastereoselectivity in Coupling Step 1. Non-optimal reaction temperature. 2. Inappropriate solvent polarity. 3. Unsuitable catalyst or reagents.1. Screen a range of temperatures, starting from -78 °C and gradually increasing. 2. Test a variety of solvents with different polarities (e.g., THF, Et2O, CH2Cl2, Toluene). 3. Experiment with different chiral auxiliaries, ligands, or catalysts known to induce high diastereoselectivity in similar systems.
Epimerization of the Benzylic Stereocenter 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of a protic source (e.g., water, alcohol). 4. Use of a strong, unhindered base.1. Maintain the reaction at the lowest effective temperature. 2. Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. 3. Ensure all glassware is oven- or flame-dried and use freshly distilled anhydrous solvents. 4. Employ a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS, KHMDS).
Poor Overall Yield 1. Side reactions due to reactive intermediates. 2. Decomposition of starting materials or products. 3. Inefficient purification methods.1. Use of protecting groups for sensitive functionalities. 2. Ensure an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. 3. Optimize chromatographic conditions or consider alternative purification techniques like crystallization.

Experimental Protocols

The following is a generalized, detailed methodology for a key transformation in the synthesis of a bisabolane sesquiterpene, focusing on diastereocontrol. This protocol is based on analogous syntheses and should be adapted and optimized for the specific synthesis of this compound.

Diastereoselective Alkylation of a Chiral Enolate

This procedure describes the alkylation of a chiral ketone to introduce a side chain with control over the newly formed stereocenter.

Materials:

  • Chiral ketone precursor

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium diisopropylamide (LDA) solution (freshly prepared or titrated)

  • Alkyl halide (e.g., 6-methylhept-5-en-2-yl bromide)

  • Anhydrous diethyl ether (Et2O)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Enolate Formation:

    • Dissolve the chiral ketone precursor (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • In a separate flame-dried flask, dissolve the alkyl halide (1.2 eq) in anhydrous THF.

    • Add the alkyl halide solution to the enolate solution at -78 °C via cannula or syringe.

    • Allow the reaction mixture to stir at -78 °C for 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add Et2O.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

    • Determine the diastereomeric ratio of the product using chiral HPLC or by NMR analysis of the crude product, comparing the integration of characteristic signals for each diastereomer.

Visualizations

Epimerization_Pathway Desired_Diastereomer Desired Diastereomer (R,S) Enolate_Intermediate Planar Enolate Intermediate Desired_Diastereomer->Enolate_Intermediate -H+ Undesired_Diastereomer Undesired Diastereomer (S,S) Enolate_Intermediate->Undesired_Diastereomer +H+ Base Base Proton_Source Proton Source

Caption: Epimerization pathway at the benzylic center.

Experimental_Workflow Start Chiral Ketone + Alkyl Halide Enolate_Formation Enolate Formation (-78 °C, LDA, THF) Start->Enolate_Formation Alkylation Alkylation (-78 °C) Enolate_Formation->Alkylation Workup Aqueous Workup (NH4Cl) Alkylation->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, Chiral HPLC) Purification->Analysis Product Diastereomeric Products Analysis->Product

Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Bisabolanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with enhancing the bioavailability of poorly soluble bisabolanes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are bisabolanes and why is their bioavailability often low? A1: Bisabolanes are a class of monocyclic sesquiterpenoids found in various natural sources, including plants and marine organisms.[1][2] Compounds like α-bisabolol, known for their anti-inflammatory and other therapeutic properties, belong to this class.[1][3] Their chemical structure makes them highly lipophilic (fat-soluble) and poorly soluble in aqueous environments like the gastrointestinal tract.[3][4] For a drug to be absorbed effectively after oral administration, it must first dissolve in the gut fluid.[5] The poor water solubility of bisabolanes limits their dissolution rate, leading to incomplete absorption and low bioavailability, which in turn reduces their therapeutic efficacy.[6][7]

Q2: How does the Biopharmaceutics Classification System (BCS) apply to bisabolanes? A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[5] While specific classifications depend on the individual bisabolane (B3257923) compound, they are generally expected to be BCS Class II drugs.[8] This classification is for compounds with low solubility and high permeability . The primary obstacle to their absorption is the dissolution step.[8] Therefore, formulation strategies for bisabolanes should focus on enhancing their solubility and dissolution rate in the gastrointestinal tract.

Q3: What are the primary strategies for enhancing the bioavailability of bisabolanes? A3: The main goal is to improve the solubility and dissolution rate of the lipophilic bisabolane compound. Key strategies include:

  • Lipid-Based Formulations: Systems like nanoemulsions, microemulsions, self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are highly effective.[6][9] They work by dissolving the bisabolane in a lipid core, which is then emulsified into fine droplets in the gut, increasing the surface area for absorption.[9]

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the bisabolane within a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[5][6] The amorphous form has higher energy and greater solubility than the stable crystalline form, leading to improved dissolution.[10]

  • Particle Size Reduction (Nanotechnology): Techniques like nanosuspension and nanocrystal formation reduce the particle size of the drug to the sub-micron range.[5][11] This dramatically increases the surface area-to-volume ratio, which enhances the dissolution velocity according to the Noyes-Whitney equation.[11][12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic nature of the bisabolane molecule, thereby increasing its apparent water solubility.[6][13]

Q4: How do I select the most suitable enhancement strategy for my specific bisabolane compound? A4: The choice depends on several factors, including the physicochemical properties of the bisabolane (e.g., melting point, LogP), the desired dosage form (e.g., liquid, solid), and the target dose. A decision tree, like the one provided in the visualization section, can guide this process. For highly lipophilic compounds, lipid-based formulations are often a primary choice. For higher-dose drugs or those sensitive to heat, amorphous solid dispersions prepared via methods like spray drying might be more suitable.

Q5: What are the critical quality attributes (CQAs) to monitor when developing these formulations? A5: Key CQAs include:

  • For Lipid-Based Systems: Droplet size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency. Stability against phase separation or drug precipitation is also critical.

  • For Solid Dispersions: The physical state of the drug (amorphous vs. crystalline), drug content uniformity, and dissolution rate. Long-term stability against recrystallization is a primary concern.

  • For Nanosuspensions: Particle size distribution, zeta potential, and dissolution velocity. Stability against particle aggregation or crystal growth (Ostwald ripening) is crucial.

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during formulation development.

Issue: Low Drug Loading or Poor Encapsulation Efficiency

  • Q: My nanoemulsion formulation for α-bisabolol shows low encapsulation efficiency (<70%). What could be the cause?

  • A:

    • Poor Solubility in Lipid Phase: The bisabolane may not be sufficiently soluble in the chosen oil. Solution: Screen a variety of oils (e.g., medium-chain triglycerides, long-chain triglycerides, oleic acid) to find one with maximum solubilizing capacity for your specific bisabolane.

    • Incorrect Surfactant/Co-surfactant Ratio: The emulsification system may be inefficient. Solution: Perform a phase diagram study to identify the optimal ratio of surfactant and co-surfactant that creates a stable and large microemulsion region, which is indicative of good emulsification potential.

    • Premature Precipitation: The drug may be precipitating out during the emulsification process. Solution: Ensure the drug is fully dissolved in the lipid phase before adding the aqueous phase. Gentle heating may be required, but monitor for drug degradation.

Issue: Formulation Instability (Physical and Chemical)

  • Q: My amorphous solid dispersion (ASD) of a bisabolane derivative shows signs of recrystallization after one month of accelerated stability testing (40°C/75% RH). How can I prevent this?

  • A:

    • Polymer Incompatibility: The chosen polymer may not have strong enough interactions (e.g., hydrogen bonds) with the bisabolane to prevent molecular mobility and recrystallization. Solution: Select a polymer with a high glass transition temperature (Tg) and specific functional groups that can interact with your drug, such as PVP/VA or HPMC-AS.

    • Insufficient Polymer Concentration: The drug-to-polymer ratio may be too high, leading to drug-rich domains that are prone to crystallization. Solution: Increase the polymer concentration to ensure each drug molecule is adequately separated and stabilized within the matrix.

    • Hygroscopicity: Water absorbed from humidity can act as a plasticizer, lowering the Tg of the dispersion and increasing molecular mobility. Solution: Incorporate a less hygroscopic polymer or store the formulation in moisture-protective packaging.

  • Q: My bisabolane-loaded nanoemulsion shows a significant increase in droplet size (Ostwald ripening) over time. What is happening?

  • A:

    • High Water Solubility of the Oil: If the oil phase has some minor solubility in the aqueous phase, smaller droplets can dissolve and redeposit onto larger droplets. Solution: Use a more hydrophobic oil (e.g., long-chain triglycerides) that is practically insoluble in water.

    • Ineffective Surfactant Film: The surfactant layer may not be robust enough to prevent droplet coalescence. Solution: Consider a combination of a small-molecule surfactant for rapid surface coverage and a polymeric stabilizer (e.g., Poloxamer) for long-term steric hindrance.

Issue: Poor In Vitro - In Vivo Correlation (IVIVC)

  • Q: My SEDDS formulation showed rapid and complete drug release in vitro, but the in vivo bioavailability in an animal model was still disappointingly low. What could explain this discrepancy?

  • A:

    • In Vivo Precipitation: The drug, while released from the formulation, may precipitate in the aqueous environment of the GI tract before it can be absorbed. This is a common issue with supersaturating systems like ASDs and SEDDS. Solution: Incorporate a precipitation inhibitor (a hydrophilic polymer like HPMC or PVP) into your formulation. This polymer can help maintain a supersaturated state of the drug for a longer period, allowing more time for absorption.

    • First-Pass Metabolism: Bisabolanes may be subject to significant metabolism in the liver or gut wall after absorption. Solution: This is a physiological barrier, not a formulation one. Strategies could involve co-administering a metabolic inhibitor (if safe and feasible) or exploring alternative routes of administration (e.g., buccal, transdermal) to bypass the liver.[14]

    • Interaction with GI Contents: The lipid components of your formulation may interact with bile salts and other luminal contents in a way that hinders absorption. Solution: Test the dissolution of your formulation in more biorelevant media (e.g., FaSSIF, FeSSIF) that simulate fed and fasted intestinal conditions to get a more predictive in vitro result.

Section 3: Data Presentation & Key Parameters

Quantitative data from formulation experiments should be structured for clear comparison.

Table 1: Comparison of Common Bioavailability Enhancement Technologies for Bisabolanes

TechnologyMechanism of ActionTypical Drug LoadingKey AdvantagesKey Challenges
Nanoemulsion Increases surface area for dissolution; presents drug in a solubilized state.[9]1-10%High stability; suitable for oral liquids.Complex manufacturing process; potential for Ostwald ripening.
Amorphous Solid Dispersion (ASD) Increases apparent solubility by preventing crystallization.[10]10-50%High drug loading; can be formulated into solid dosage forms.[15]Physical instability (recrystallization); potential for in vivo precipitation.
Solid Lipid Nanoparticles (SLN) Encapsulates drug in a solid lipid core, providing controlled release.[6]1-20%Good biocompatibility; protects drug from degradation.[16]Lower drug loading compared to NLCs; potential for drug expulsion.
Nanosuspension Increases dissolution velocity by drastically increasing surface area.[11]10-40%High drug loading; simple formulation (drug + stabilizer).Physical instability (aggregation); requires specialized equipment.

Table 2: Example Formulation and Quality Attributes for an α-Bisabolol Nanoemulsion

ComponentRoleConcentration (w/w)
α-BisabololActive Pharmaceutical Ingredient5%
Medium-Chain TriglyceridesOil Phase15%
Polysorbate 80Surfactant10%
Propylene GlycolCo-surfactant5%
Purified WaterAqueous Phase65%
Quality Attribute Target Value Method
Mean Droplet Size< 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.25Dynamic Light Scattering (DLS)
Zeta Potential< -25 mV or > +25 mVElectrophoretic Light Scattering
Encapsulation Efficiency> 90%Ultracentrifugation / HPLC

Section 4: Experimental Protocols

Protocol 1: Preparation of a Bisabolane Nanoemulsion by High-Pressure Homogenization

  • Preparation of Oil Phase: Accurately weigh the required amount of the bisabolane compound and dissolve it completely in the selected oil phase (e.g., medium-chain triglycerides) using a magnetic stirrer. Gentle warming (e.g., 40°C) can be used if necessary.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., Propylene Glycol) in purified water. Stir until a clear solution is formed.

  • Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase under high-speed mechanical stirring (e.g., 2000 rpm) for 15-30 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer.

    • Operating Pressure: 500-1500 bar (optimization required).

    • Number of Cycles: 3-10 cycles (optimization required).

    • Ensure the system is cooled to prevent excessive heat generation.

  • Characterization: Allow the resulting nanoemulsion to cool to room temperature. Characterize it for droplet size, PDI, and zeta potential using a suitable particle analyzer.

  • Storage: Store in a sealed container at controlled room temperature or under refrigeration, protected from light.

Protocol 2: Preparation of a Bisabolane ASD by Solvent Evaporation

  • Solvent Selection: Identify a common volatile solvent (e.g., ethanol, acetone, or a mixture) in which both the bisabolane and the chosen polymer (e.g., HPMC-AS, PVP K30) are freely soluble.

  • Solution Preparation: Dissolve the bisabolane and the polymer in the selected solvent at the desired ratio (e.g., 1:3 drug-to-polymer). Ensure a clear solution is obtained by using a magnetic stirrer.

  • Solvent Evaporation: Pour the solution into a petri dish or use a rotary evaporator to remove the solvent under reduced pressure. The evaporation rate should be rapid enough to prevent phase separation and crystallization.

  • Drying: Place the resulting solid film in a vacuum oven at a temperature below the glass transition temperature (Tg) of the dispersion (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion and gently mill it into a fine powder using a mortar and pestle or a low-energy mill. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and X-ray Powder Diffraction (XRPD) to confirm the absence of crystallinity.

  • Storage: Store in a tightly sealed container with a desiccant to protect from moisture.

Section 5: Visualizations (Graphviz)

The following diagrams illustrate key decision-making processes and workflows.

G start Start: Characterize Bisabolane Properties logp High Log P (>4)? start->logp dose Target Dose? logp->dose  No lipid Primary Strategy: Lipid-Based Formulations (SEDDS, Nanoemulsions, SLN) logp->lipid  Yes asd Primary Strategy: Amorphous Solid Dispersions (ASD) dose->asd High (>100mg) nano Alternative Strategy: Nanosuspension dose->nano Low (<100mg) thermo Thermally Stable? melt_ext Consider Hot-Melt Extrusion for ASD thermo->melt_ext  Yes spray_dry Consider Spray Drying or Solvent Evaporation for ASD thermo->spray_dry  No asd->thermo

Caption: Decision tree for selecting a bioavailability enhancement strategy.

G cluster_preform Phase 1: Pre-formulation cluster_form Phase 2: Formulation cluster_char Phase 3: Characterization cluster_stab Phase 4: Stability sol Solubility Screening (Oils, Surfactants) phase Construct Pseudo-Ternary Phase Diagrams sol->phase coarse Prepare Coarse Emulsion phase->coarse homogenize High-Pressure Homogenization coarse->homogenize dls Particle Size & PDI (DLS) homogenize->dls zp Zeta Potential dls->zp ee Encapsulation Efficiency (HPLC) zp->ee stability Accelerated Stability (e.g., 40°C/75% RH) ee->stability

Caption: Experimental workflow for developing a nanoemulsion formulation.

G sedds SEDDS Capsule (Drug in Oil/Surfactant) gi GI Fluids (Stomach/Intestine) sedds->gi Ingestion emul Spontaneous Emulsification (Gentle Peristalsis) gi->emul droplets Fine o/w Droplets / Micelles (<250 nm) emul->droplets release Drug Release from Droplets droplets->release absorb Absorption Across Intestinal Epithelium release->absorb blood Systemic Circulation absorb->blood

Caption: Mechanism of bioavailability enhancement by a SEDDS formulation.

References

Validation & Comparative

The Quest for Asperbisabolane L's Biological Targets: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant information gap regarding the specific compound "Asperbisabolane L" and its validated biological targets. While the broader class of bisabolane (B3257923) sesquiterpenoids isolated from Aspergillus fungi, often referred to as "asperbisabolanes," has been investigated for various biological activities, a specific molecule designated as "this compound" does not appear in published research. This precludes a direct comparative analysis of its performance against alternative compounds targeting a specific biological pathway.

Bisabolane-type sesquiterpenoids are a diverse group of natural products known for their wide range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1] Several novel bisabolane derivatives have been successfully isolated from various species of the fungus Aspergillus, a well-known source of bioactive secondary metabolites.[2][3][4] These compounds, such as Aspergoterpenins A-D and Aspergiterpenoid A, have demonstrated activities such as antibacterial and antifouling effects.[2][4]

However, the existing research on these Aspergillus-derived bisabolanes has largely focused on preliminary screening of their general biological effects. For instance, studies have reported their minimum inhibitory concentrations (MIC) against various bacterial strains or their cytotoxic effects on different cancer cell lines.[2][3][4] While this initial data is valuable, it does not extend to the identification and validation of specific molecular targets within cells. The scientific journey from observing a biological effect to pinpointing the precise protein or signaling pathway responsible is a complex and multi-step process that does not appear to have been completed, or at least publicly documented, for any compound specifically named this compound.

Without a validated biological target, it is impossible to conduct a meaningful comparison with alternative compounds. Such a comparison would require knowledge of the mechanism of action, which remains unelucidated for this putative compound. Consequently, the creation of detailed experimental protocols for target validation assays or the visualization of specific signaling pathways is not feasible at this time.

Future research efforts would first need to formally identify and characterize "this compound." Following its isolation and structural elucidation, comprehensive biological screening could lead to the identification of a potential biological target. Subsequent validation studies, employing techniques such as affinity chromatography, genetic knockdown, or enzymatic assays, would be necessary to confirm this target. Only after these critical steps are completed can a comparative guide, as requested, be accurately and objectively compiled.

For researchers interested in the broader class of bisabolane sesquiterpenoids from Aspergillus, the existing literature provides a foundation for further investigation. The reported antimicrobial and cytotoxic activities suggest that these compounds may interact with fundamental cellular processes, presenting exciting opportunities for future drug discovery and development. The logical next step for the scientific community would be to move beyond general screening and delve into the specific molecular mechanisms underlying the observed biological effects of these promising natural products.

References

Comparative Analysis of Asperbisabolane L and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anti-inflammatory, antibacterial, and acetylcholinesterase inhibitory activities of Asperbisabolane L and its structural analogs reveals their potential as promising candidates for drug development. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound and its Analogs

This compound belongs to the bisabolane-type sesquiterpenoids, a class of natural products known for their diverse and potent biological activities.[1] These compounds, often isolated from marine-derived fungi of the Aspergillus genus, have attracted significant attention for their therapeutic potential.[1][2] This guide focuses on a comparative analysis of this compound and its analogs, including Asperbisabolanes A-N, aspergiterpenoid A, and (-)-sydonol, evaluating their efficacy across several key biological assays.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and its analogs have been evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells. Overproduction of NO is a key feature of neuroinflammation, and its inhibition is a target for anti-inflammatory therapies.[3][4]

Comparative Performance

A study by Niu et al. (2020) investigated the anti-inflammatory effects of Asperbisabolanes A-N and several known analogs.[5][6] The results indicated that at a concentration of 10 µM, several compounds exhibited significant inhibition of NO secretion. Notably, Asperbisabolane H (referred to as compound 12 in the study) demonstrated potent anti-inflammatory activity by inhibiting the NF-κB-activated pathway in a dose-dependent manner.[5] Another analog, Sydowic acid (compound 26), also showed a high rate of NO inhibition.[2]

CompoundSource OrganismBioassayCell LineInhibition at 10 µM
Asperbisabolane H Aspergillus sydowiiInhibition of NO productionBV-2 microglia> 45%
Asperbisabolane FAspergillus sydowiiInhibition of NO productionBV-2 microglia> 45%
Aspercuparene AAspergillus sydowiiInhibition of NO productionBV-2 microglia> 45%
Sydowic acidAspergillus sydowiiInhibition of NO productionBV-2 microglia56.8%
(S)-7-Hydroxy-dehydrocurcumeneAspergillus sydowiiInhibition of NO productionBV-2 microglia> 45%
(R)-GlanduloneAspergillus sydowiiInhibition of NO productionBV-2 microglia> 45%

Table 1: Comparative Anti-inflammatory Activity of Asperbisabolane Analogs. Data sourced from Niu et al. (2020).[5][6]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of Asperbisabolane H are attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In response to inflammatory stimuli like LPS, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), which produces NO. Asperbisabolane H inhibits this pathway, leading to a reduction in NO production.

NF_kappa_B_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkBa IκBα IKK->IkBa P NFkB_complex NF-κB (p65/p50)-IκBα p65 p65 p50 p50 p65_nuc p65 NFkB_complex->p65_nuc Translocation p50_nuc p50 NFkB_complex->p50_nuc Translocation Asperbisabolane_L This compound (and active analogs) Asperbisabolane_L->IKK Inhibition DNA DNA p65_nuc->DNA Binding p50_nuc->DNA Binding Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., iNOS) DNA->Pro_inflammatory_genes Transcription

Figure 1: Simplified diagram of NF-κB pathway inhibition by this compound and its analogs.

Antibacterial Activity

Several bisabolane-type sesquiterpenoids have demonstrated notable antibacterial activity. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that prevents visible growth of a bacterium.

Comparative Performance

While specific comparative MIC data for this compound and its direct analogs from the Niu et al. (2020) study against a panel of bacteria is not yet available in the literature, other related bisabolane (B3257923) sesquiterpenoids from Aspergillus species have shown promising results. For instance, Aspergoterpenins A-D, isolated from Aspergillus versicolor, displayed antimicrobial activities against Erwinia carotovora with MIC values ranging from 15.2 to 85.1 μg/mL.[7] Further research is required to establish a direct comparative antibacterial profile for this compound and its analogs.

Compound/ExtractSource OrganismTest OrganismMIC (µg/mL)
Aspergoterpenin AAspergillus versicolorErwinia carotovora15.2 - 85.1
Aspergoterpenin BAspergillus versicolorErwinia carotovora15.2 - 85.1
Aspergoterpenin CAspergillus versicolorErwinia carotovora15.2 - 85.1
Aspergoterpenin DAspergillus versicolorErwinia carotovora15.2 - 85.1

Table 2: Antibacterial Activity of Related Bisabolane Sesquiterpenoids. Data sourced from Liu et al. (2019).[7]

Acetylcholinesterase Inhibitory Activity

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. The half-maximal inhibitory concentration (IC50) is used to measure the potency of AChE inhibitors.

Comparative Performance

Direct comparative data on the acetylcholinesterase inhibitory activity of this compound and its analogs is currently limited. However, other bisabolane-type sesquiterpenoids have shown potent AChE inhibitory effects. For example, (+)-(S)-dihydro-ar-turmerone, a bisabolane sesquiterpenoid, exhibited an IC50 value of 81.5 µM.[8] This suggests that the bisabolane scaffold is a promising starting point for the development of new AChE inhibitors. Further studies are needed to evaluate the potential of this compound and its analogs in this area.

CompoundSource OrganismBioassayIC50 (µM)
(+)-(S)-dihydro-ar-turmeronePeltophorum dasyrachisAChE Inhibition81.5 ± 0.2
(+)-(S)-ar-turmeronePeltophorum dasyrachisAChE Inhibition191.1 ± 0.3

Table 3: Acetylcholinesterase Inhibitory Activity of Bisabolane-type Sesquiterpenoids. Data sourced from Fujiwara et al. (2010).[8]

Experimental Protocols

Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide Production

Objective: To evaluate the ability of test compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Methodology:

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., this compound and its analogs) for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. IC50 values are determined from the dose-response curves.

Anti_inflammatory_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis A Culture BV-2 Microglia Cells B Seed cells in 96-well plates A->B C Pre-treat with Test Compounds (1 hour) B->C D Stimulate with LPS (1 µg/mL, 24 hours) C->D E Collect Supernatant D->E F Perform Griess Assay E->F G Measure Absorbance (540 nm) F->G H Calculate % Inhibition and IC50 G->H

References

Asperbisabolane L vs. Other Bisabolane Sesquiterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of Asperbisabolane L and other notable bisabolane (B3257923) sesquiterpenoids. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to aid in the evaluation of these compounds for potential therapeutic applications.

Introduction to Bisabolane Sesquiterpenoids

Bisabolane sesquiterpenoids are a class of natural products characterized by a C15 skeleton, which are widely distributed in the plant and fungal kingdoms. This diverse group of compounds has garnered significant scientific interest due to their broad spectrum of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. A notable source of novel bisabolane sesquiterpenoids is the fungal genus Aspergillus, from which this compound and other related compounds have been isolated. This guide focuses on comparing the performance of this compound with other bisabolane sesquiterpenoids based on available experimental data.

Data Presentation: Comparative Biological Activities

Table 1: Cytotoxic Activity of Bisabolane Sesquiterpenoids (IC50 values)

Compound NameCancer Cell LineIC50 (µM)Source Organism
Aspertenol AA549 (Human Lung Carcinoma)43.5[1]Aspergillus tennesseensis
Aspertenol AK562 (Human Chronic Myelogenous Leukemia)16.6 - 72.7 (range for active compounds)[1]Aspergillus tennesseensis
Compound 1 (from A. tennesseensis)K562 (Human Chronic Myelogenous Leukemia)16.6 - 72.7 (range for active compounds)[1]Aspergillus tennesseensis
Compound 3 (from A. tennesseensis)K562 (Human Chronic Myelogenous Leukemia)16.6 - 72.7 (range for active compounds)[1]Aspergillus tennesseensis
Compound 4 (from A. tennesseensis)A549 (Human Lung Carcinoma)70.2[1]Aspergillus tennesseensis
Compound 4 (from A. tennesseensis)K562 (Human Chronic Myelogenous Leukemia)16.6 - 72.7 (range for active compounds)[1]Aspergillus tennesseensis
Compound 6 (from A. tennesseensis)K562 (Human Chronic Myelogenous Leukemia)16.6 - 72.7 (range for active compounds)[1]Aspergillus tennesseensis
Compound 7 (from A. tennesseensis)K562 (Human Chronic Myelogenous Leukemia)16.6 - 72.7 (range for active compounds)[1]Aspergillus tennesseensis
Compound 9 (from A. tennesseensis)A549 (Human Lung Carcinoma)61.1[1]Aspergillus tennesseensis
Compound 9 (from A. tennesseensis)K562 (Human Chronic Myelogenous Leukemia)16.6 - 72.7 (range for active compounds)[1]Aspergillus tennesseensis
3,6-Epidioxy-1,10-bisaboladieneK562 (Human Chronic Myelogenous Leukemia)9.1[2]Cacalia delphiniifolia
3,6-Epidioxy-1,10-bisaboladieneLNCaP (Human Prostate Carcinoma)23.4[2]Cacalia delphiniifolia
α-BisabololGlioma cells (human and rat)2.5 - 3.5Natural essential oil
α-Bisabolol α-L-rhamnopyranosideGlioma cells (human and rat)40 - 64N/A (synthetic derivative)

Table 2: Antimicrobial Activity of Bisabolane Sesquiterpenoids (MIC values)

Compound NameMicroorganismMIC (µM)Source Organism
(-)-SydonolStaphylococcus albus5.00[3]Aspergillus sp.
(-)-SydonolMicrococcus tetragenus1.25[3]Aspergillus sp.
(-)-5-(hydroxymethyl)-2-(2′,6′,6′-trimethyltetrahydro-2H-pyran-2-yl)phenolStaphylococcus albus5.00[3]Aspergillus sp.
(-)-5-(hydroxymethyl)-2-(2′,6′,6′-trimethyltetrahydro-2H-pyran-2-yl)phenolBacillus subtilis2.50[3]Aspergillus sp.
Aspergoterpenin C (enantiomer)Escherichia coli1.0 - 8.0 (range)[4]Aspergillus versicolor
7-O-methylhydroxysydonic acidEscherichia coli1.0 - 8.0 (range)[4]Aspergillus versicolor
Hydroxysydonic acidEscherichia coli1.0 - 8.0 (range)[4]Aspergillus versicolor
Compound 9 (from A. versicolor)Escherichia coli1.0 - 8.0 (range)[4]Aspergillus versicolor
Phenolic bisabolane sesquiterpenoids (compounds 2, 3, 5, 7, 9, 11, and 12)Staphylococcus aureus31.5 - 41.9 (IC50 range)[5]Aspergillus sp. xy02

Experimental Protocols

The following sections outline the generalized methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., bisabolane sesquiterpenoids) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Assay (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Several bisabolane sesquiterpenoids have been shown to exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This process is often mediated through the activation of caspase signaling cascades.

Generalized Apoptotic Signaling Pathway

The following diagram illustrates a simplified overview of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis that can be modulated by bioactive compounds like bisabolane sesquiterpenoids.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Recruitment & Activation Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Execution Bisabolane Sesquiterpenoids Bisabolane Sesquiterpenoids Bisabolane Sesquiterpenoids->Death Receptor Bisabolane Sesquiterpenoids->Cellular Stress

Caption: Generalized apoptotic signaling pathways.

Experimental Workflow for Apoptosis Detection

To confirm the induction of apoptosis by bisabolane sesquiterpenoids, a series of in vitro experiments are typically performed.

Apoptosis_Workflow cluster_assays Apoptosis Assays start Cancer Cell Culture treatment Treatment with Bisabolane Sesquiterpenoid start->treatment incubation Incubation (e.g., 24-48h) treatment->incubation annexin_v Annexin V/PI Staining (Flow Cytometry) incubation->annexin_v caspase_assay Caspase Activity Assay (e.g., Caspase-3/7 Glo) incubation->caspase_assay western_blot Western Blot Analysis (e.g., PARP cleavage) incubation->western_blot end Confirmation of Apoptosis annexin_v->end caspase_assay->end western_blot->end

Caption: Experimental workflow for apoptosis detection.

Conclusion

The available data indicate that bisabolane sesquiterpenoids, particularly those isolated from Aspergillus species, represent a promising class of natural products with significant cytotoxic and antimicrobial activities. While direct comparative data for this compound is currently limited, the activities of its structural analogues suggest it may also possess valuable therapeutic properties. Further research is warranted to isolate and characterize this compound and to perform direct, standardized comparative studies against a panel of other bisabolane sesquiterpenoids. Such studies will be crucial for elucidating its specific mechanisms of action and for fully evaluating its potential as a lead compound in drug development.

References

A Comparative Guide to the Structure-Activity Relationship of Bisabolane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding "Asperbisabolane L" is not available in the current scientific literature. This guide, therefore, provides a comparative analysis of the structure-activity relationships of the broader class of bisabolane-type sesquiterpenoids, which are structurally related and well-studied natural products. The findings presented here on various bisabolane (B3257923) derivatives serve as a valuable reference for understanding the potential bioactivity of this class of compounds.

Bisabolane sesquiterpenoids are a large and diverse class of natural products that have attracted significant attention in the field of drug discovery due to their wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] This guide offers a comparative overview of the cytotoxic effects of several bisabolane derivatives against various cancer cell lines, supported by experimental data. It also details the methodologies for key experiments and illustrates the signaling pathways involved in their mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of bisabolane sesquiterpenoids is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activities of several representative bisabolane derivatives.

Bisabolane DerivativeCancer Cell LineIC50 Value (µM)Reference
β-Bisabolene 4T1 (Murine Breast Cancer)48.99 (µg/mL)[1][3]
MCF-7 (Human Breast Cancer)66.91 (µg/mL)[1][3]
MDA-MB-231 (Human Breast Cancer)98.39 (µg/mL)[1][3]
SKBR3 (Human Breast Cancer)70.62 (µg/mL)[1][3]
BT474 (Human Breast Cancer)74.3 (µg/mL)[1][3]
3,6-Epidioxy-1,10-bisaboladiene K562 (Human Chronic Myelogenous Leukemia)9.1[1][4]
LNCaP (Human Prostate Carcinoma)23.4[1][4]
α-Curcumene K562 (Human Chronic Myelogenous Leukemia)>91 (approx. 10x higher than 3,6-Epidioxy-1,10-bisaboladiene)[1][4]
Aspertenol A A549 (Human Lung Carcinoma)43.5
K562 (Human Chronic Myelogenous Leukemia)16.6 - 72.7 (range for active compounds)[1]
Aspertenol B K562 (Human Chronic Myelogenous Leukemia)16.6 - 72.7 (range for active compounds)[1]
(E)-α-atlantone K562 (Human Chronic Myelogenous Leukemia)16.6 - 72.7 (range for active compounds)[1]
Compound 7 (from A. tennesseensis) K562 (Human Chronic Myelogenous Leukemia)16.6 - 72.7 (range for active compounds)[1]
Compound 9 (from A. tennesseensis) A549 (Human Lung Carcinoma)61.1[1]
K562 (Human Chronic Myelogenous Leukemia)16.6 - 72.7 (range for active compounds)[1]

Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Structure-Activity Relationship Insights

The available data provides some key insights into the structure-activity relationship of bisabolane sesquiterpenoids:

  • The Endoperoxide Moiety: The presence of an endoperoxide bridge in the bisabolane skeleton appears to be crucial for enhanced cytotoxic activity. For instance, 3,6-epidioxy-1,10-bisaboladiene exhibits significantly higher potency against K562 and LNCaP cancer cells compared to its analogue, α-curcumene, which lacks this functional group.[1][4]

  • Oxygenation and Esterification: The introduction of hydroxyl and ester functional groups, as seen in the aspertenol derivatives, can contribute to the cytotoxic effects of bisabolane sesquiterpenoids.[1]

  • Stereochemistry: The spatial arrangement of substituents on the bisabolane core can influence biological activity, although more detailed comparative studies are needed to establish clear stereochemical requirements for cytotoxicity.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the cytotoxicity and mechanism of action of bisabolane derivatives.

1. MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well microtiter plates

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Bisabolane derivatives (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Compound Treatment: Prepare serial dilutions of the bisabolane derivatives in the culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds).

    • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5][6]

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

2. Annexin V-FITC and Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Cell Preparation: Induce apoptosis in the target cells by treating them with the bisabolane derivatives for a specific time. Harvest the cells (including the supernatant for suspension cells) and wash them with cold PBS.

    • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][9]

    • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8][9]

      • Viable cells: Annexin V-FITC negative and PI negative.

      • Early apoptotic cells: Annexin V-FITC positive and PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

      • Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathways and Mechanisms of Action

A primary mechanism through which bisabolane sesquiterpenoids exert their cytotoxic effects is the induction of apoptosis (programmed cell death).[1] This process is often mediated by the modulation of key intracellular signaling pathways, particularly the NF-κB and MAPK pathways.

NF-κB and MAPK Signaling Pathways

Some bisabolane-type sesquiterpenoids have been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are crucial for cell survival and inflammation.[10][11][12][13] By inhibiting these pathways, these compounds can promote apoptosis in cancer cells.

G Bisabolane Bisabolane Sesquiterpenoids IKK IKK Bisabolane->IKK Inhibition MAPK_cascade MAPK Cascade (ERK, JNK, p38) Bisabolane->MAPK_cascade Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-survival and Inflammatory Gene Expression NFkB->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition AP1 AP-1 MAPK_cascade->AP1 Activation AP1->Nucleus Translocation AP1->Gene_Expression

Caption: Inhibition of NF-κB and MAPK signaling pathways by bisabolane sesquiterpenoids, leading to apoptosis.

Experimental Workflow

The general workflow for evaluating the cytotoxic activity and mechanism of action of bisabolane derivatives is outlined below.

G Start Start: Bisabolane Derivative Library Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Screening IC50 Determine IC50 Values Cytotoxicity_Screening->IC50 Apoptosis_Assay Mechanism of Action Study: Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK proteins) IC50->Pathway_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Apoptosis_Assay->SAR_Analysis Pathway_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for the evaluation of bisabolane derivatives.

References

Confirming the Anti-inflammatory Effects of Asperbisabolane L: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Asperbisabolane L, a bisabolane-type sesquiterpenoid derived from the marine fungus Aspergillus sydowii, has demonstrated notable anti-inflammatory properties in preclinical in vitro studies. This guide provides a comprehensive comparison of this compound's performance against established anti-inflammatory agents, supported by available experimental data. Notably, there is a current lack of published in vivo studies specifically investigating this compound. Therefore, this guide presents its in vitro efficacy and compares it with the well-documented in vivo performance of standard non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin (B1671933) and diclofenac (B195802). This comparative analysis aims to highlight the therapeutic potential of this compound and underscore the necessity for future in vivo research to validate its anti-inflammatory effects in living organisms.

In Vitro Anti-inflammatory Profile of this compound

This compound has been evaluated for its ability to suppress key inflammatory mediators in cell-based assays. The primary mechanism of its anti-inflammatory action appears to be the inhibition of the NF-κB signaling pathway.

Quantitative Data Summary: Inhibition of Nitric Oxide (NO) Production

The following table summarizes the in vitro anti-inflammatory activity of this compound and related bisabolane (B3257923) sesquiterpenoids, focusing on the inhibition of nitric oxide (NO), a significant inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage and microglia cell lines.

CompoundSource OrganismCell LineBioassayPotency
This compound Aspergillus sydowiiBV-2 MicrogliaNO Secretion>45% inhibition at 10 µM
Asperbisabolane FAspergillus sydowiiBV-2 MicrogliaNO Secretion>45% inhibition at 10 µM
Known Analog 25Aspergillus sydowiiBV-2 MicrogliaNO Secretion>45% inhibition at 10 µM
Known Analog 26Aspergillus sydowiiBV-2 MicrogliaNO Secretion>45% inhibition at 10 µM
Known Analog 27Aspergillus sydowiiBV-2 MicrogliaNO Secretion>45% inhibition at 10 µM

Comparative In Vivo Anti-inflammatory Data of Standard Drugs

To provide a context for the potential in vivo efficacy of this compound, this section presents data from two standard animal models of inflammation using the well-established NSAIDs, indomethacin and diclofenac, as reference compounds.

Carrageenan-Induced Paw Edema in Rats (Indomethacin)

This model is widely used to assess the acute anti-inflammatory activity of test compounds.

TreatmentDose (mg/kg)Time Post-CarrageenanEdema Inhibition (%)
Indomethacin102 hours54%[1]
Indomethacin103 hours54%[1]
Indomethacin104 hours54%[1]
Indomethacin105 hours33%[1]
Indomethacin10Not specified87.3%[2]
Indomethacin251 hour67.5%[3]
Indomethacin252 hours87.8%[3]
Indomethacin253 hours91.1%[3]
TPA-Induced Ear Edema in Mice (Diclofenac)

This model evaluates the topical anti-inflammatory effects of compounds.

TreatmentDose (mg/ear)Edema Inhibition (%)
Diclofenac10 (mg/kg, p.o.)87.14% (at 5th hour in formalin-induced paw edema)[4]
Diclofenac Sodium10 (mg/kg)Significantly reduced ear edema from 30 min onward in xylene-induced model[5]

Experimental Protocols

In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol outlines the methodology used to assess the in vitro anti-inflammatory activity of compounds like this compound.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) or microglia cells (e.g., BV-2) are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.

  • Incubation: The cells are incubated for a further 24 hours.

  • Nitric Oxide Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated groups to that in the LPS-stimulated control group.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard procedure for evaluating the acute anti-inflammatory effects of a test substance in vivo.

  • Animals: Male Wistar or Sprague-Dawley rats of a specific weight range are used. They are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the compound under investigation.

  • Compound Administration: The test compound or reference drug is typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.[6]

  • Induction of Edema: A 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.[6]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Mechanism of this compound (in vitro)

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Asperbisabolane_L This compound Asperbisabolane_L->NFkB inhibits activation NFkB_n NF-κB NFkB_n->Inflammatory_Genes

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

General Experimental Workflow for In Vivo Anti-inflammatory Screening

G start Animal Acclimatization grouping Random Grouping (Control, Test Drug, Standard) start->grouping drug_admin Drug/Vehicle Administration grouping->drug_admin inflammation Induction of Inflammation (e.g., Carrageenan) drug_admin->inflammation measurement Measurement of Inflammatory Parameters (e.g., Paw Edema) inflammation->measurement analysis Data Analysis (% Inhibition) measurement->analysis end Conclusion analysis->end

Caption: A typical workflow for evaluating the in vivo anti-inflammatory activity of a test compound.

Conclusion

The available in vitro evidence strongly suggests that this compound possesses anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. Its ability to significantly reduce nitric oxide production in stimulated immune cells is a promising indicator of its potential as a therapeutic agent for inflammatory conditions.

However, the absence of in vivo data for this compound is a significant gap in the current understanding of its pharmacological profile. While a comparison with established NSAIDs like indomethacin and diclofenac in standard animal models provides a benchmark for anti-inflammatory efficacy, it is not a direct comparison of potency.

Therefore, further research, particularly well-designed in vivo studies using models such as carrageenan-induced paw edema and TPA-induced ear edema, is crucial to confirm the anti-inflammatory effects of this compound, establish a dose-response relationship, and evaluate its safety profile. Such studies will be instrumental in determining its true potential as a novel anti-inflammatory drug.

References

Evaluating the Selectivity of Asperbisabolane L for the NF-κB Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Asperbisabolane L's potential selectivity for the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cellular responses. While the direct molecular target of this compound has not been definitively identified, its classification as a bisabolane-type sesquiterpenoid suggests a likely interaction with inflammatory pathways. This document outlines the current understanding of this compound's biological activity in the context of NF-κB signaling, compares its hypothetical performance with established NF-κB inhibitors, and provides detailed experimental protocols for further investigation.

Introduction to this compound and the NF-κB Pathway

This compound is a member of the bisabolane-type sesquiterpenoids, a class of natural products known for their diverse biological activities, including anti-inflammatory and cytotoxic effects. The NF-κB signaling cascade is a critical pathway in the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other mediators of inflammation. Due to its central role in inflammation, the NF-κB pathway is a major target for the development of anti-inflammatory therapeutics.

Comparative Analysis of NF-κB Inhibitors

To evaluate the potential of this compound as an NF-κB pathway inhibitor, we compare it with two well-characterized inhibitors: Parthenolide, a sesquiterpene lactone, and BAY 11-7082, a synthetic small molecule.

CompoundChemical ClassProposed Mechanism of Action on NF-κB PathwayReported IC50
This compound Bisabolane (B3257923) SesquiterpenoidPutative inhibition of NF-κB activation (based on class activity)Data not currently available
Parthenolide Sesquiterpene LactoneDirectly inhibits IKKβ, preventing IκBα phosphorylation and degradation[1][2]Varies by cell type and stimulus (e.g., ~5 µM for IL-1β-induced NF-κB activation)
BAY 11-7082 Synthetic Small MoleculeIrreversibly inhibits TNFα-induced IκBα phosphorylation[3][4][5][6]10 µM for TNFα-induced IκBα phosphorylation in tumor cells[3][4][5]

Experimental Protocols

To rigorously assess the selectivity of this compound for the NF-κB pathway, a series of in vitro assays are recommended.

NF-κB Luciferase Reporter Assay

This assay is a common and reliable method to quantify the transcriptional activity of NF-κB.

Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.

Protocol:

  • Cell Culture and Transfection:

    • Plate human embryonic kidney (HEK293) cells or other suitable cells in a 96-well plate.

    • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment and Stimulation:

    • Pre-incubate the transfected cells with varying concentrations of this compound, Parthenolide, BAY 11-7082, or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL) or lipopolysaccharide (LPS) (1 µg/mL), for 6-8 hours. Include unstimulated controls.

  • Cell Lysis and Luminescence Measurement:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

    • Determine the IC50 value for each compound.

IκB Kinase (IKK) Inhibition Assay

This assay directly measures the enzymatic activity of the IKK complex.

Principle: Recombinant IKKβ is incubated with a substrate (e.g., a peptide corresponding to the phosphorylation sites of IκBα) and ATP. The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

Protocol:

  • Reaction Setup:

    • In a 384-well plate, add recombinant IKKβ enzyme to a kinase reaction buffer.

    • Add serial dilutions of this compound, Parthenolide, or a known IKK inhibitor (e.g., Staurosporine) or vehicle control.

    • Pre-incubate for 15-30 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of the IκBα peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay.

  • Data Analysis:

    • Calculate the percentage of IKK inhibition for each compound concentration.

    • Determine the IC50 value for each compound.

Visualizing the Workflow and Pathway

G evaluation Evaluation of Selectivity data_analysis_1 data_analysis_1 data_analysis_1->evaluation data_analysis_2 data_analysis_2 data_analysis_2->evaluation

NFkB_Pathway NFkB_active NFkB_active NFkB_nuc NFkB_nuc NFkB_active->NFkB_nuc translocates IkBa IkBa NFkB_inactive NFkB_inactive

Conclusion

While direct evidence for the molecular target of this compound is currently lacking, its structural relationship to other bioactive bisabolane sesquiterpenoids suggests that the NF-κB signaling pathway is a plausible area of investigation. The experimental protocols outlined in this guide provide a robust framework for determining the inhibitory activity and selectivity of this compound against this key inflammatory pathway. Comparative analysis with established inhibitors such as Parthenolide and BAY 11-7082 will be crucial in contextualizing its potential as a novel anti-inflammatory agent. Further studies, including broader kinase profiling and target identification approaches, are warranted to fully elucidate the mechanism of action of this compound.

References

A Comparative Analysis of Natural Asperbisabolane L and Synthetic Analogues: Evaluating Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant data gap in the direct comparative analysis of synthetic versus natural Asperbisabolane L. To date, the total synthesis of this compound has not been reported in peer-reviewed publications. Consequently, no biological activity data for a synthetic counterpart is available to directly compare with the activities of the naturally occurring compound. This guide, therefore, provides a detailed overview of the known biological activities of natural bisabolane-type sesquiterpenoids isolated from fungal sources, particularly Aspergillus species, and contrasts this with the reported activities of other synthetic bisabolane (B3257923) sesquiterpenoid analogues. This approach highlights the therapeutic potential of this class of molecules while underscoring the need for further research into the synthesis and biological evaluation of this compound.

Natural Bisabolane-Type Sesquiterpenoids: A Profile of Potent Bioactivity

Bisabolane-type sesquiterpenoids, a class of natural products characterized by a C15 skeleton, are widely distributed in nature and have been isolated from various terrestrial and marine organisms, including fungi of the Aspergillus genus. These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities.

Anti-inflammatory Activity

Natural bisabolane sesquiterpenoids have demonstrated significant anti-inflammatory properties. Studies on related compounds isolated from Curcuma longa have shown that they can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[1][2] This inhibition is often mediated through the downregulation of key signaling pathways.

Antimicrobial Activity

Several bisabolane-type sesquiterpenoids isolated from Aspergillus species have exhibited notable antibacterial and antifungal activities. These compounds have been shown to be effective against a range of pathogenic bacteria, with minimum inhibitory concentrations (MICs) in the micromolar range.

Cytotoxic Activity

The cytotoxic potential of natural bisabolane sesquiterpenoids against various cancer cell lines has also been a subject of investigation. Certain compounds have displayed promising activity, inducing apoptosis and inhibiting cell proliferation in cancer cells.

Quantitative Data on the Bioactivity of Natural Bisabolane-Type Sesquiterpenoids

The following table summarizes the reported biological activities of various natural bisabolane-type sesquiterpenoids, providing a quantitative basis for their potential therapeutic applications.

Compound ClassActivity TypeAssay SystemResults (IC50 / MIC)Source Organism
Bisabolane SesquiterpenoidsAnti-inflammatoryLPS-stimulated RAW 264.7 macrophagesInhibition of NO productionCurcuma longa
Bisabolane SesquiterpenoidsAntibacterialBroth microdilutionMIC values against various bacteriaAspergillus sp.
Bisabolane SesquiterpenoidsCytotoxicMTT assay on cancer cell linesIC50 values against various cell linesAspergillus sp.

Signaling Pathways Modulated by Natural Bisabolane Sesquiterpenoids

The anti-inflammatory effects of bisabolane-type sesquiterpenoids are often attributed to their ability to modulate key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, and their inhibition by these natural compounds has been documented.[1]

G Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Induces Bisabolanes Bisabolane Sesquiterpenoids Bisabolanes->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by bisabolane sesquiterpenoids.

Experimental Protocols

Anti-inflammatory Activity Assay (Nitric Oxide Production)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration)
  • Bacterial Strains: A panel of pathogenic bacterial strains is used.

  • Culture Preparation: Bacteria are grown in appropriate broth media to a specific optical density.

  • Microdilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: A standardized bacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture C Inoculation of 96-well plate A->C B Compound Dilution B->C D Incubation C->D E Visual Inspection for Bacterial Growth D->E F MIC Determination E->F

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

The Unexplored Potential of Synthetic this compound

The absence of a reported total synthesis for this compound presents a significant hurdle in the comprehensive evaluation of its therapeutic potential. Chemical synthesis would not only provide a reliable and scalable source of the compound for extensive biological testing but also open avenues for the creation of novel analogues with potentially enhanced activity, improved pharmacokinetic properties, and reduced toxicity.

A comparative study of synthetic and natural this compound would be invaluable in confirming that the observed biological activities are intrinsic to the molecule itself and not influenced by minor impurities present in natural extracts. Furthermore, the ability to synthesize specific stereoisomers would allow for a detailed investigation into the structure-activity relationships, elucidating the key chemical features responsible for its biological effects.

Conclusion

Natural bisabolane-type sesquiterpenoids, including those related to this compound, represent a promising class of compounds with demonstrated anti-inflammatory, antimicrobial, and cytotoxic activities. While the current body of research provides a strong foundation for their potential therapeutic applications, the lack of a synthetic route for this compound and a corresponding comparative analysis with its natural counterpart remains a critical knowledge gap. Future efforts in the total synthesis and subsequent biological evaluation of this compound are imperative to fully unlock its therapeutic potential and pave the way for the development of new and effective therapeutic agents.

References

In Vivo Therapeutic Potential of Bisabolane Sesquiterpenoids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of bisabolane (B3257923) sesquiterpenoids, a class of natural products isolated from various sources, including fungi of the Aspergillus genus. Due to the limited availability of specific in vivo data for Asperbisabolane L, this guide will focus on a representative and well-studied bisabolane sesquiterpenoid, β-bisabolene , as a proxy. The anti-inflammatory and anti-cancer activities of β-bisabolene will be compared with established therapeutic agents, supported by available experimental data.

Anti-Inflammatory Potential

The anti-inflammatory effects of bisabolane sesquiterpenoids are often evaluated using the carrageenan-induced paw edema model in rodents, a standard assay for acute inflammation.

Quantitative Data Comparison: Anti-Inflammatory Activity
CompoundDoseAnimal ModelMax. Inhibition of Edema (%)Time Point of Max. InhibitionReference
β-Bisabolene Data not available in vivo
Diclofenac (Standard) 5 mg/kgRat56.17 ± 3.892 hours[1][2]
Diclofenac (Standard) 20 mg/kgRat71.82 ± 6.533 hours[1][2]

Note: While in vitro studies demonstrate the anti-inflammatory potential of β-bisabolene, specific in vivo percentage inhibition data from a carrageenan-induced paw edema model was not available in the reviewed literature. Diclofenac is a well-established nonsteroidal anti-inflammatory drug (NSAID) used as a standard for comparison.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the methodology for assessing the in vivo anti-inflammatory activity of a test compound.

1. Animal Model:

  • Species: Male Wistar rats or Swiss albino mice.

  • Weight: 150-200 g.

  • Acclimatization: Animals are housed for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

2. Treatment Groups:

  • Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

  • Test Compound Group(s): Receive varying doses of the bisabolane sesquiterpenoid (e.g., β-bisabolene) administered orally or intraperitoneally.

  • Standard Drug Group: Receives a known anti-inflammatory drug (e.g., Diclofenac, 10 mg/kg) for comparison.

3. Induction of Inflammation:

  • One hour after administration of the test compound or vehicle, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

  • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 6 hours after carrageenan injection.

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

5. Statistical Analysis:

  • Data are expressed as mean ± standard error of the mean (SEM).

  • Statistical significance is determined using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test.

Experimental Workflow: Anti-Inflammatory Assay```dot

G cluster_0 Animal Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis acclimatization Acclimatization of Rats/Mice grouping Randomization into Treatment Groups (Control, Test Compound, Standard) acclimatization->grouping administration Oral/IP Administration of Test Compound/Vehicle/Standard grouping->administration induction Sub-plantar Injection of Carrageenan administration->induction measurement Measure Paw Volume at 0, 1, 2, 3, 4, 6 hours induction->measurement calculation Calculate % Inhibition of Edema measurement->calculation statistics Statistical Analysis (ANOVA) calculation->statistics

Caption: Inhibition of the NF-κB Signaling Pathway.

MAPK Signaling Pathway

The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is common in cancer.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk_n ERK erk->erk_n Translocation transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk_n->transcription_factors genes Genes for Proliferation, Survival, Differentiation transcription_factors->genes Transcription compound Bisabolane Sesquiterpenoids compound->raf Inhibition

Caption: Modulation of the MAPK Signaling Pathway.

References

Benchmarking Asperbisabolane L: A Comparative Analysis Against Established Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of inflammatory response modulation, the quest for novel and efficacious therapeutic agents is perpetual. This guide presents a comparative benchmark analysis of Asperbisabolane L, a bisabolane-type sesquiterpenoid, against the well-established anti-inflammatory drugs dexamethasone (B1670325) and ibuprofen (B1674241). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their respective in-vitro anti-inflammatory activities, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a natural compound isolated from the deep-sea-derived fungus Aspergillus sydowii, demonstrates significant anti-inflammatory properties.[1] Its mechanism of action involves the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response, by preventing the nuclear translocation of the p65 subunit.[1] Furthermore, this compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells.[1] This guide provides a quantitative comparison of this compound's efficacy with that of dexamethasone, a potent corticosteroid, and ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).

Comparative Analysis of Anti-Inflammatory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, dexamethasone, and ibuprofen against key inflammatory mediators. The data for this compound is derived from studies on bisabolane-type sesquiterpenoids, while the data for dexamethasone and ibuprofen are from various in-vitro studies using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

CompoundTargetIC50 (µM)Cell LineStimulusReference
This compound Nitric Oxide (NO) ProductionNot explicitly found for this compound, but related bisabolanes show activity.BV-2 MicrogliaLPS[1]
NF-κB ActivationInhibits translocation of p65Not SpecifiedNot Specified[1]
Dexamethasone TNF-α Secretion~0.001 - 1RAW 264.7 / BMDMLPS[2][3]
IL-6 Gene ExpressionEffective at 10 µMRAW 264.7LPS[4]
IL-1β Gene ExpressionInhibits at concentrations as low as 10⁻⁹ MRAW 264.7LPS[5]
Ibuprofen PGE2 ProductionSignificantly suppressed at 130 µMRAW 264.7LPS[6]
Nitric Oxide (NO) ProductionInhibits NO releaseRAW 247.6LPS[7]

Note: A direct head-to-head comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The data presented should be interpreted as indicative of the compounds' relative potencies.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound, dexamethasone, and ibuprofen are mediated through distinct signaling pathways.

Signaling_Pathways cluster_Asperbisabolane_L This compound cluster_Dexamethasone Dexamethasone cluster_Ibuprofen Ibuprofen LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription This compound This compound This compound->NF-κB (p65/p50) Inhibits Translocation Dexamethasone Dexamethasone GR GR Dexamethasone->GR Binds NF-κB (p65/p50) NF-κB (p65/p50) GR->NF-κB (p65/p50) Inhibits Nucleus Nucleus GR->Nucleus Translocates GRE GRE Anti-inflammatory Genes Anti-inflammatory Genes GRE->Anti-inflammatory Genes Activates Transcription Nucleus ->GRE Binds to Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-1 / COX-2->Prostaglandins (PGE2) Synthesizes Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 Inhibits

Caption: Comparative signaling pathways of anti-inflammatory agents.

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below to facilitate reproducibility and further investigation.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable and soluble breakdown product of NO, in cell culture supernatants.

NO_Assay_Workflow Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with compounds Pre-treat with compounds Seed RAW 264.7 cells->Pre-treat with compounds Stimulate with LPS Stimulate with LPS Pre-treat with compounds->Stimulate with LPS Incubate for 24h Incubate for 24h Stimulate with LPS->Incubate for 24h Collect supernatant Collect supernatant Incubate for 24h->Collect supernatant Add Griess Reagent Add Griess Reagent Collect supernatant->Add Griess Reagent Measure absorbance at 540 nm Measure absorbance at 540 nm Add Griess Reagent->Measure absorbance at 540 nm Calculate NO concentration Calculate NO concentration Measure absorbance at 540 nm->Calculate NO concentration

Caption: Workflow for the Nitric Oxide (NO) Production Assay.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound, dexamethasone, or ibuprofen for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB by quantifying the light produced from a luciferase reporter gene under the control of an NF-κB response element.

Protocol:

  • Transfect HEK293T or a similar cell line with a plasmid containing the firefly luciferase gene driven by an NF-κB promoter and a control plasmid with a constitutively expressed Renilla luciferase gene.

  • Plate the transfected cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with the test compounds for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL), for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Cytokine ELISA (Enzyme-Linked Immunosorbent Assay)

This assay is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants.

ELISA_Workflow Coat plate with capture antibody Coat plate with capture antibody Block non-specific binding Block non-specific binding Coat plate with capture antibody->Block non-specific binding Add samples and standards Add samples and standards Block non-specific binding->Add samples and standards Add detection antibody Add detection antibody Add samples and standards->Add detection antibody Add enzyme-conjugated secondary antibody Add enzyme-conjugated secondary antibody Add detection antibody->Add enzyme-conjugated secondary antibody Add substrate and measure color development Add substrate and measure color development Add enzyme-conjugated secondary antibody->Add substrate and measure color development Calculate cytokine concentration Calculate cytokine concentration Add substrate and measure color development->Calculate cytokine concentration

Caption: General workflow for a sandwich ELISA.

Protocol:

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

  • Block the remaining protein-binding sites in the wells.

  • Add cell culture supernatants and a series of known cytokine standards to the wells.

  • Incubate to allow the cytokine to bind to the capture antibody.

  • Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.

  • Wash the plate and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase-streptavidin).

  • Wash the plate and add a substrate that is converted by the enzyme into a colored product.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

References

Safety Operating Guide

Proper Disposal of Asperbisabolane L: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Asperbisabolane L must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. As a sesquiterpenoid natural product, this compound requires management as hazardous chemical waste. This guide provides detailed, step-by-step instructions for its proper disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols or vapors.

Quantitative Hazard Summary

Hazard ClassificationDescriptionPrecautionary Statements
Skin IrritationMay cause skin irritation upon contact.[1]P264: Wash hands thoroughly after handling.[1][2] P280: Wear protective gloves/eye protection/face protection.[1][2]
Skin SensitizationMay cause an allergic skin reaction.[1][2]P272: Contaminated work clothing should not be allowed out of the workplace.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[1]
Aquatic Hazard (Chronic)Toxic to aquatic life with long lasting effects.[2]P273: Avoid release to the environment.[2]
Acute Toxicity (Oral, Dermal, Inhalation)May be harmful if swallowed, in contact with skin, or if inhaled.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P270: Do not eat, drink or smoke when using this product.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether in pure form, as a residue in containers, or dissolved in solvents, must follow hazardous waste regulations. Under no circumstances should this compound or its waste be disposed of down the sink or in the regular trash.

Experimental Protocol for Waste Segregation and Collection:
  • Waste Identification and Segregation:

    • Solid Waste: Collect any solid this compound waste, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a designated, leak-proof, and clearly labeled solid hazardous waste container.

    • Liquid Waste:

      • Non-chlorinated Solvents: If this compound is dissolved in a non-chlorinated solvent (e.g., ethanol, methanol, hexane, ethyl acetate), collect the solution in a designated non-chlorinated solvent waste container.

      • Chlorinated Solvents: If this compound is dissolved in a chlorinated solvent (e.g., dichloromethane, chloroform), collect the solution in a separate, designated chlorinated solvent waste container. Never mix chlorinated and non-chlorinated solvent waste.

    • Aqueous Waste: Any aqueous solutions containing this compound must be collected as hazardous aqueous waste. Do not dispose of these solutions down the drain.

  • Container Management:

    • Use only compatible, properly sealed containers for waste collection.

    • Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical names of the contents, including "this compound" and any solvents.

    • Keep waste containers closed at all times, except when adding waste.

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is in place to capture any potential leaks.

    • Store away from incompatible materials, such as strong oxidizing agents, strong alkalis, and strong acids.[2]

  • Disposal Request:

    • Once a waste container is full or has reached the designated accumulation time limit set by your institution, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Asperbisabolane_L_Disposal_Workflow start This compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (e.g., contaminated labware, spill cleanup) identify_waste->solid_waste Solid liquid_waste Liquid Waste identify_waste->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid identify_solvent Identify Solvent Type liquid_waste->identify_solvent storage Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->storage non_chlorinated Non-Chlorinated Solvent identify_solvent->non_chlorinated Non-Chlorinated chlorinated Chlorinated Solvent identify_solvent->chlorinated Chlorinated aqueous Aqueous Solution identify_solvent->aqueous Aqueous collect_non_chlorinated Collect in Labeled Non-Chlorinated Solvent Waste non_chlorinated->collect_non_chlorinated collect_chlorinated Collect in Labeled Chlorinated Solvent Waste chlorinated->collect_chlorinated collect_aqueous Collect in Labeled Aqueous Hazardous Waste aqueous->collect_aqueous collect_non_chlorinated->storage collect_chlorinated->storage collect_aqueous->storage disposal_request Request Pickup by EHS or Licensed Contractor storage->disposal_request

References

Essential Safety and Logistical Information for Handling Asperbisabolane L

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Personal Protective Equipment (PPE)

Based on data from analogous compounds, Asperbisabolane L should be handled as a potentially hazardous substance. The primary hazards are expected to include skin and eye irritation, potential for allergic skin reactions, and possible harm if swallowed or inhaled.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield should be worn at all times to prevent contact with the eyes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected before use and changed immediately if contaminated, torn, or punctured.[1][2]
Body Protection A lab coat or chemical-resistant apron must be worn to protect the skin from accidental splashes.[2]
Respiratory Protection In cases of potential aerosolization or when working with powders outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2]

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is crucial to minimize exposure and maintain the compound's integrity.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that all necessary PPE is correctly worn. The designated work area, preferably a chemical fume hood, should be clean and uncluttered.

  • Weighing and Aliquoting: Conduct all weighing and transferring of this compound within a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the compound to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all work surfaces.

Storage Guidelines:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

  • The storage area should be secured and accessible only to authorized personnel.

Disposal Plan

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

Waste Characterization and Disposal:

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered hazardous waste.

  • Containerization: Collect all this compound waste in a dedicated, properly labeled, and sealed hazardous waste container.

  • Disposal Protocol: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean Workspace (Fume Hood) prep_ppe->prep_area weigh Weigh/Aliquot Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate wash Wash Hands Thoroughly decontaminate->wash segregate Segregate Hazardous Waste wash->segregate dispose Dispose via EHS Office segregate->dispose

Caption: Workflow for Safe Handling of this compound.

References

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